molecular formula C7H6BrClN2O B138022 3-Bromo-4-chlorobenzhydrazide CAS No. 148993-18-4

3-Bromo-4-chlorobenzhydrazide

Cat. No.: B138022
CAS No.: 148993-18-4
M. Wt: 249.49 g/mol
InChI Key: MPLUVSFWRCWHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chlorobenzhydrazide, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrClN2O and its molecular weight is 249.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLUVSFWRCWHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370781
Record name 3-Bromo-4-chlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148993-18-4
Record name 3-Bromo-4-chlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148993-18-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-4-chlorobenzhydrazide, a key building block in contemporary drug discovery, particularly in the development of protein degraders.

Core Chemical Properties

This compound is a halogenated aromatic hydrazide. Its structure incorporates a bromine and a chlorine atom on the benzene ring, which can influence its chemical reactivity and biological activity.

PropertyValueSource
Molecular Formula C₇H₆BrClN₂O[1]
Molecular Weight 249.49 g/mol [2]
CAS Number 148993-18-4[1]
Physical Form Solid[1]
Melting Point 165-168 °C
Solubility While specific quantitative solubility data for this compound is not readily available, analogous compounds like 4-chlorobenzhydrazide are soluble in polar organic solvents such as methanol and ethanol, with limited solubility in water.
Synonyms 3-bromo-4-chlorobenzohydrazide, Benzoic acid, 3-bromo-4-chloro-, hydrazide[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public repositories. However, predicted data and analysis of similar structures can provide valuable insights.

Mass Spectrometry: The predicted monoisotopic mass is 247.9352 Da. For the protonated molecule [M+H]⁺, the predicted m/z is 248.94248.[3] Due to the presence of bromine and chlorine isotopes, the mass spectrum is expected to show a characteristic isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound are not available, the spectra of the precursor, 3-bromo-4-chlorobenzoic acid, can offer some guidance on the expected chemical shifts of the aromatic protons and carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic peaks for N-H stretching of the hydrazide group, C=O stretching of the amide, and C-Br and C-Cl stretching in the fingerprint region.

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 3-Bromo-4-chlorobenzoic acid with hydrazine hydrate. The following is a generalized experimental protocol adapted from procedures for similar benzhydrazide syntheses.

Materials:

  • 3-Bromo-4-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF) as a solvent

  • Dry glassware

Methodology:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-4-chlorobenzoic acid in an excess of thionyl chloride. The mixture is refluxed for 2-3 hours to form the corresponding acid chloride. After the reaction is complete, excess thionyl chloride is removed under reduced pressure.

  • Formation of Hydrazide: The resulting crude 3-bromo-4-chlorobenzoyl chloride is dissolved in a suitable anhydrous solvent like DMF. The solution is cooled in an ice bath.

  • Reaction with Hydrazine: Hydrazine hydrate is added dropwise to the cooled solution of the acid chloride with vigorous stirring. The reaction is typically exothermic.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The product is then precipitated by pouring the reaction mixture into cold water. The solid precipitate is collected by filtration, washed with water to remove any unreacted hydrazine hydrate and other water-soluble impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthetic pathway for this compound.

Role in Drug Discovery: A Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block".[2] This indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound can serve as a precursor for the synthesis of ligands that bind to various proteins of interest. The hydrazide functional group is a versatile handle for further chemical modifications to build the complete PROTAC molecule.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->POI Binds PROTAC->E3_Ligase Binds PROTAC->Ternary_Complex Building_Block This compound (Building Block for POI Ligand) Building_Block->PROTAC Synthesis Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Results in

The role of this compound in the PROTAC mechanism.

Safety and Handling

General Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

For detailed safety information, it is recommended to consult the Safety Data Sheet for 3-Bromo-4-chlorobenzoic acid.[4]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly as a scaffold for the development of PROTACs. Its synthesis is achievable through standard organic chemistry techniques. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as a key component in the next generation of targeted therapeutics.

References

3-Bromo-4-chlorobenzhydrazide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide

This technical guide provides a comprehensive overview of the molecular structure, formula, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is a halogenated aromatic organic compound. Its structure consists of a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 4-position, and a hydrazide group at the 1-position.

Molecular Formula: C₇H₆BrClN₂O[1][2]

Molecular Weight: 249.49 g/mol [2]

IUPAC Name: 3-bromo-4-chlorobenzohydrazide[3]

CAS Number: 148993-18-4[1][2]

Synonyms: 3-bromo-4-chlorobenzohydrazide, Benzoic acid, 3-bromo-4-chloro-, hydrazide, 2-bromo-1-chlorobenzene-4-carbohydrazide, Benzoic acid,3-bromo-4-chloro-, hydrazide, 3-bromanyl-4-chloranyl-benzohydrazide[1]

Chemical Structure:

G 2D Structure of this compound cluster_ring cluster_hydrazide C1 C C2 C C1->C2 N1 N C7 C C1->C7 C3 C C2->C3 Br Br C2->Br Br C4 C C3->C4 H1 H1 C3->H1 H C5 C C4->C5 Cl Cl C4->Cl Cl C6 C C5->C6 H2 H2 C5->H2 H C6->C1 H3 H3 C6->H3 H N2 N N1->N2 H4 H N1->H4 C7->N1 O1 O C7->O1 H5 H₂ N2->H5

Figure 1: 2D structure of this compound.

Physicochemical and Predicted Properties

Experimental physicochemical data for this compound is limited in publicly available literature. The table below summarizes known and predicted properties.

PropertyValueSource
Molecular Formula C₇H₆BrClN₂O[1][2]
Molecular Weight 249.49 g/mol [2]
Physical Form Solid[1]
XlogP (Predicted) 1.8[3]
Monoisotopic Mass 247.9352 Da[3]

Table 1: Physicochemical and Predicted Properties of this compound.

Synthesis Protocol

Starting Material: 3-Bromo-4-chlorobenzoic acid. This precursor is commercially available and has a reported melting point of 218-222 °C.

Proposed Experimental Protocol:

Reaction: 3-Bromo-4-chlorobenzoic acid to this compound

Step 1: Activation of the Carboxylic Acid

  • To a solution of 3-bromo-4-chlorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.5 eq.).

  • If the reaction is slow, a catalyst like 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) can be added.

  • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, or until the starting carboxylic acid is consumed (monitored by TLC). This forms an activated acyl-imidazole intermediate.

Step 2: Hydrazinolysis

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (or a solution of hydrazine in THF) (1.2-1.5 eq.) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

G start Start: 3-Bromo-4-chlorobenzoic acid in anhydrous solvent step1 Add CDI and DMAP. Stir under inert atmosphere. start->step1 intermediate Formation of activated acyl-imidazole intermediate step1->intermediate step2 Cool to 0°C. Add hydrazine solution dropwise. intermediate->step2 reaction Stir and warm to room temperature. Monitor by TLC. step2->reaction step3 Quench with water/bicarbonate solution. reaction->step3 extraction Extract with organic solvent. step3->extraction purification Wash, dry, and concentrate. Purify by recrystallization or chromatography. extraction->purification end_product End Product: This compound purification->end_product

Figure 2: Proposed synthesis workflow for this compound.

Role in Drug Development: Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block".[2] This indicates its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

PROTAC Technology

PROTACs are heterobifunctional molecules designed to eliminate specific target proteins from cells.[4][5] They consist of three main components:

  • A ligand that binds to the target protein of interest (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

By bringing the target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6] This approach offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable".[7]

Application of this compound

Molecules like this compound can serve as precursors or fragments for either the "warhead" ligand or the E3 ligase ligand, depending on the specific design of the PROTAC. The bromine and chlorine atoms provide sites for further chemical modification, such as cross-coupling reactions, to build more complex molecular architectures. The hydrazide group itself can be a key pharmacophore or a reactive handle for linker attachment.

G cluster_protac PROTAC Molecule protac_warhead Warhead Ligand (Binds Target Protein) protac_linker Linker target_protein Target Protein of Interest protac_warhead->target_protein binds protac_e3 E3 Ligase Ligand e3_ligase E3 Ubiquitin Ligase protac_e3->e3_ligase recruits ternary_complex Formation of Ternary Complex target_protein->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome marked for degradation Degradation of Target Protein proteasome->degradation

Figure 3: General mechanism of action for a PROTAC.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of targeted protein degradation technologies. While comprehensive experimental data on the compound itself is sparse, its structural features and classification as a protein degrader building block make it a compound of interest for medicinal chemists and researchers exploring novel therapeutic modalities. The proposed synthesis protocol provides a viable route for its preparation, enabling further investigation into its applications.

References

An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide (CAS: 148993-18-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzhydrazide, a halogenated benzohydrazide derivative of interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, spectral characterization, and potential therapeutic applications, with a focus on its antimicrobial and anticancer activities.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₆BrClN₂O.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 4-position, and a hydrazide functional group at the 1-position. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 148993-18-4[1]
Molecular Formula C₇H₆BrClN₂O[1][2]
Molecular Weight 249.49 g/mol [1]
Appearance Solid[1]
InChI InChI=1S/C7H6BrClN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)[1][3]
InChIKey MPLUVSFWRCWHFP-UHFFFAOYSA-N[1][3]
SMILES C1=CC(=C(C=C1C(=O)NN)Br)Cl[3]

Synthesis

A probable synthetic pathway is the reaction of 3-bromo-4-chlorobenzoic acid with a suitable activating agent, such as thionyl chloride or 1,1'-carbonyldiimidazole, to form an activated intermediate (e.g., an acyl chloride or an N-acylimidazole). This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound.

Experimental Workflow for Benzohydrazide Synthesis

G General Synthesis Workflow for Benzohydrazides A Starting Material (Substituted Benzoic Acid) B Activation Step (e.g., with SOCl₂ or CDI) A->B Reagents C Activated Intermediate (Acyl Chloride or N-Acylimidazole) B->C Formation D Reaction with Hydrazine Hydrate C->D Addition E Final Product (Benzohydrazide) D->E Formation F Purification (e.g., Recrystallization) E->F Work-up G Potential Antimicrobial Mechanisms of Benzohydrazides A Benzohydrazide Derivative B Microbial Cell A->B Penetration C Cell Wall Disruption B->C D Enzyme Inhibition B->D E Cell Death C->E D->E G Hypothetical Anticancer Action of Benzohydrazides A Benzohydrazide Derivative C Growth Factor Receptor (e.g., EGFR) A->C Inhibition B Cancer Cell D Intracellular Signaling Cascade C->D Activation F Apoptosis C->F Induction E Proliferation & Survival D->E

References

Physical properties of 3-Bromo-4-chlorobenzhydrazide (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Bromo-4-chlorobenzhydrazide, focusing on its melting point and solubility. This document is intended to serve as a valuable resource for laboratory researchers, medicinal chemists, and professionals in the field of drug development and materials science.

Core Physical Properties

This compound is a halogenated aromatic hydrazide. Its physical characteristics are crucial for its handling, purification, and application in further chemical synthesis and biological screening.

Data Presentation

The quantitative physical data for this compound is summarized in the table below.

PropertyValueSource
Melting Point 165-168 °CCommercial Supplier Data
Molecular Formula C₇H₆BrClN₂O[1][2]
Molecular Weight 249.49 g/mol [1][2]
Appearance Solid[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Melting Range: The melting point is reported as the range T₁ - T₂.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Qualitative Solubility Test

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, or DMSO) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).

  • Observation: The mixture is visually inspected for the presence of undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some, but not all, of the solid has dissolved.

    • Insoluble: The solid remains largely undissolved.

  • Quantitative Analysis (Optional): For a precise solubility measurement, the saturated solution is filtered, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

The following diagrams illustrate the experimental workflow for determining the physical properties of this compound and a proposed synthetic pathway.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording start Start: Dry Sample powder Grind to Fine Powder start->powder pack Pack into Capillary Tube powder->pack place Place in Apparatus pack->place heat Heat Slowly (1-2 °C/min) place->heat observe Observe Melting heat->observe record_t1 Record T1 (First Liquid) observe->record_t1 record_t2 Record T2 (All Liquid) record_t1->record_t2 report Report Melting Range (T1-T2) record_t2->report

Caption: Workflow for Melting Point Determination.

Solubility_Test_Workflow start Start: Weigh 10 mg of Sample add_solvent Add 1 mL of Solvent start->add_solvent agitate Agitate Vigorously add_solvent->agitate observe Observe for Undissolved Solid agitate->observe soluble Soluble observe->soluble No Solid insoluble Insoluble/Partially Soluble observe->insoluble Solid Remains

Caption: Workflow for Qualitative Solubility Testing.

Synthesis_Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps reactant1 3-Bromo-4-chlorobenzoic Acid step1 Step 1: Esterification (H2SO4 catalyst, reflux) reactant1->step1 reactant2 Methanol (CH3OH) reactant2->step1 reactant3 Hydrazine Hydrate (N2H4·H2O) step2 Step 2: Hydrazinolysis (Reflux) reactant3->step2 intermediate Methyl 3-bromo-4-chlorobenzoate step1->intermediate intermediate->step2 product This compound step2->product

Caption: Proposed Synthesis of this compound.

References

An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-chlorobenzhydrazide, a halogenated aromatic hydrazide of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and explores potential, though currently unelucidated, biological applications by drawing parallels with structurally related compounds.

Chemical Identity and Properties

This compound is a synthetic organic compound featuring a benzene ring substituted with bromine and chlorine atoms, as well as a hydrazide functional group. This combination of functionalities makes it a versatile building block for the synthesis of more complex molecules.

Table 1: IUPAC Name and Synonyms

TypeName
IUPAC Name This compound
Synonyms 3-bromo-4-chlorobenzohydrazide; Benzoic acid, 3-bromo-4-chloro-, hydrazide; 2-bromo-1-chlorobenzene-4-carbohydrazide; 3-bromanyl-4-chloranyl-benzohydrazide

Table 2: Physicochemical Data

PropertyValue
CAS Number 148993-18-4[1]
Molecular Formula C₇H₆BrClN₂O[1]
Molecular Weight 249.49 g/mol [1]
Appearance Solid[1]
InChI InChI=1S/C7H6BrClN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)[1]
InChIKey MPLUVSFWRCWHFP-UHFFFAOYSA-N[1]

Synthesis Protocol

Step 1: Synthesis of 3-Bromo-4-chlorobenzoic acid

The synthesis of the carboxylic acid precursor can be achieved through various methods, including the bromination of 4-chlorobenzoic acid.

Materials:

  • 4-chlorobenzoic acid

  • Acetyl chloride

  • Aluminum chloride (acylation catalyst)

  • Bromine

  • Hypochlorite solution

  • Appropriate solvents (e.g., a non-polar organic solvent for the initial reaction)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a suitable reaction vessel, 4-chlorobenzoic acid is reacted with acetyl chloride in the presence of an acylation catalyst like aluminum chloride. The reaction temperature is maintained between 0°C and 100°C.

  • The resulting reaction mixture is then treated with bromine at a temperature ranging from 50°C to 150°C.

  • The bromination product is isolated and subsequently reacted with a hypochlorite solution at a temperature between 0°C and 100°C to yield 3-bromo-4-chlorobenzoic acid.

Step 2: Conversion to this compound

The synthesized 3-bromo-4-chlorobenzoic acid is then converted to the corresponding hydrazide.

Materials:

  • 3-bromo-4-chlorobenzoic acid

  • Thionyl chloride or a similar activating agent (e.g., 1,1'-carbonyldiimidazole)

  • Hydrazine hydrate or a solution of hydrazine in a suitable solvent (e.g., tetrahydrofuran)

  • Anhydrous organic solvent (e.g., tetrahydrofuran)

  • Standard laboratory glassware and safety equipment

Procedure:

  • 3-bromo-4-chlorobenzoic acid is dissolved in an anhydrous organic solvent.

  • An activating agent, such as thionyl chloride, is added to convert the carboxylic acid to a more reactive acyl chloride. This step is typically performed under inert atmosphere and with cooling.

  • After the activation is complete, hydrazine hydrate is added dropwise to the reaction mixture. The reaction is usually exothermic and may require cooling to maintain a controlled temperature.

  • The reaction mixture is stirred for a specified period to ensure complete conversion.

  • Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.

Potential Biological Significance and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the biological activities of structurally similar compounds can provide insights into its potential applications and areas for future research.

A noteworthy analogue is 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol found in seaweeds. BDB has demonstrated antioxidant effects and has been shown to protect human keratinocytes from oxidative stress. This protective mechanism is mediated through the activation of the NF-E2-related factor 2 (Nrf2) signaling pathway. BDB was found to increase the production of reduced glutathione by enhancing the expression of glutathione-synthesizing enzymes. This action is initiated by the phosphorylation of upstream signaling proteins, such as extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which leads to the nuclear translocation of Nrf2.

Furthermore, BDB has been reported to attenuate allergic contact dermatitis by promoting the generation of CD4+Foxp3+ regulatory T cells (Tregs). This suggests that compounds with this structural motif may possess immunomodulatory and anti-inflammatory properties.

While it is crucial to emphasize that these activities have not been demonstrated for this compound, the precedent set by BDB suggests that it could be a valuable tool for investigating similar biological pathways.

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for the initial biological screening of this compound, based on the known activities of its analogue.

logical_workflow cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies (If Active) start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity antioxidant Antioxidant Activity (e.g., DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) start->anti_inflammatory nrf2_pathway Nrf2 Pathway Activation (Western Blot, qPCR) cytotoxicity->nrf2_pathway If non-toxic antioxidant->nrf2_pathway If active immunomodulation Treg Induction Assay (Flow Cytometry) anti_inflammatory->immunomodulation If active target_id Target Identification (e.g., Proteomics, Chemical Probes) nrf2_pathway->target_id immunomodulation->target_id

A logical workflow for the initial biological evaluation of this compound.
Postulated Nrf2 Signaling Pathway Activation

Based on the activity of the related compound 3-bromo-4,5-dihydroxybenzaldehyde, the following diagram illustrates the hypothetical activation of the Nrf2 signaling pathway by a similar bioactive compound.

nrf2_pathway cluster_cell Cellular Environment cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Bioactive Compound (e.g., 3-Bromo-4,5-dihydroxybenzaldehyde) erk ERK compound->erk Activates akt Akt compound->akt Activates keap1_nrf2 Keap1-Nrf2 Complex erk->keap1_nrf2 Phosphorylates akt->keap1_nrf2 Phosphorylates nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocates are Antioxidant Response Element (ARE) nrf2_nuc->are Binds gclc_gss GCLC & GSS Genes are->gclc_gss Activates Transcription gsh_synthesis Glutathione Synthesis gclc_gss->gsh_synthesis Leads to antioxidant_response Enhanced Antioxidant Response gsh_synthesis->antioxidant_response Results in

Hypothetical activation of the Nrf2 pathway by a bioactive benzaldehyde derivative.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations. While its biological profile remains to be elucidated, the activities of structurally related compounds suggest that it may be a valuable probe for investigating antioxidant and anti-inflammatory pathways. The experimental protocols and potential research directions outlined in this guide provide a foundation for researchers and scientists to unlock the full potential of this compound.

References

Reactivity of the Hydrazide Group in 3-Bromo-4-chlorobenzhydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the hydrazide functional group in 3-Bromo-4-chlorobenzhydrazide, a versatile building block in medicinal chemistry and materials science. The document details the synthesis of this key intermediate and explores its primary reactions, including the formation of hydrazones (Schiff bases) and subsequent cyclization to form valuable heterocyclic scaffolds such as 1,3,4-oxadiazoles and pyrazoles. Emphasis is placed on the synthetic protocols, quantitative data, and the biological significance of the resulting derivatives, particularly their potential as antimicrobial and anticancer agents. This guide also visualizes key reaction pathways and a relevant biological signaling pathway to provide a clear and concise understanding of the chemical and pharmacological properties of this compound and its derivatives.

Introduction

This compound is a halogenated aromatic hydrazide that has garnered significant interest in the field of drug discovery and development. The presence of the bromo and chloro substituents on the benzene ring, coupled with the reactive hydrazide moiety (-CONHNH2), makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. The hydrazide group serves as a versatile nucleophile and a key pharmacophore, enabling the construction of molecules with a wide range of biological activities. This guide will delve into the core reactivity of the hydrazide group in this compound, providing detailed experimental insights and highlighting the therapeutic potential of its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding benzoic acid.

Synthesis Workflow

Synthesis_Workflow A 3-Bromo-4-chlorobenzoic acid B Esterification (e.g., SOCl2, MeOH) A->B Step 1 C Methyl 3-bromo-4-chlorobenzoate B->C D Hydrazinolysis (Hydrazine hydrate) C->D Step 2 E This compound D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Bromo-4-chlorobenzoic acid

A common method for the preparation of this compound involves the initial conversion of 3-Bromo-4-chlorobenzoic acid to its methyl ester, followed by reaction with hydrazine hydrate.

Step 1: Esterification of 3-Bromo-4-chlorobenzoic acid

  • To a solution of 3-Bromo-4-chlorobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The crude methyl 3-bromo-4-chlorobenzoate is then purified, typically by recrystallization.

Step 2: Hydrazinolysis of Methyl 3-bromo-4-chlorobenzoate

  • Dissolve methyl 3-bromo-4-chlorobenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours.

  • Upon cooling, the this compound product precipitates and can be collected by filtration and recrystallized to afford the pure compound.

Reactivity of the Hydrazide Group

The hydrazide group in this compound is a key functional group that dictates its reactivity. The terminal amino group is nucleophilic and readily reacts with electrophiles, most notably the carbonyl group of aldehydes and ketones.

Formation of Hydrazones (Schiff Bases)

The most characteristic reaction of hydrazides is their condensation with aldehydes and ketones to form N'-substituted benzylidenebenzohydrazides, commonly known as hydrazones or Schiff bases. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Hydrazone_Formation cluster_0 This compound cluster_1 Aldehyde/Ketone cluster_2 Hydrazone (Schiff Base) Hydrazide R-CONHNH₂ Hydrazone R-CONHN=CR'R'' Hydrazide->Hydrazone + Carbonyl R'R''C=O Carbonyl->Hydrazone Acid catalyst - H₂O

Caption: General reaction for the formation of hydrazones.

  • A mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in ethanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Cyclization Reactions

The hydrazone derivatives of this compound are important intermediates for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles.

N'-acylhydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. Various oxidizing agents can be employed for this transformation.

Oxadiazole_Formation A N'-(substituted benzylidene) -3-bromo-4-chlorobenzohydrazide B Oxidative Cyclization (e.g., Acetic Anhydride) A->B C 2-(3-Bromo-4-chlorophenyl) -5-(substituted) -1,3,4-oxadiazole B->C

Caption: Synthesis of 1,3,4-oxadiazoles from hydrazones.

  • The appropriate N'-(substituted benzylidene)-3-bromo-4-chlorobenzohydrazide is refluxed in acetic anhydride for several hours.

  • The excess acetic anhydride is removed under reduced pressure.

  • The residue is poured into ice-cold water.

  • The resulting solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent.

While not a direct reaction of the hydrazone, this compound can be a precursor for pyrazole synthesis. The hydrazide can be hydrolyzed to the corresponding hydrazine, which can then be reacted with a 1,3-dicarbonyl compound to form the pyrazole ring. Alternatively, thiosemicarbazide derivatives of the hydrazide can undergo cyclocondensation reactions.

Biological Activity of Derivatives

Derivatives of this compound, particularly hydrazones and 1,3,4-oxadiazoles, have been investigated for a range of biological activities.

Antimicrobial Activity

Many hydrazone derivatives of halogenated benzhydrazides exhibit significant antibacterial and antifungal properties.[1][2] The presence of the azomethine group (-N=CH-) is often crucial for their activity.

Table 1: Antimicrobial Activity of Representative Hydrazone Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
N'-(4-fluorobenzylidene)benzohydrazide derivativeS. aureus0.24[1]
N'-(4-fluorobenzylidene)benzohydrazide derivativeE. coli0.49[1]
Pyrimidine-hydrazone derivativeS. aureus6.25[1]
Pyrimidine-hydrazone derivativeE. coli12.5[1]
Halogen-substituted thiadazole hydrazoneS. aureus-[2]
Halogen-substituted thiadazole hydrazoneC. albicans-[2]

Note: Data for closely related structures are presented due to the limited availability of specific data for this compound derivatives.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in anticancer drug design.[3] Derivatives of this compound containing this heterocycle have shown promising cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2,5-disubstituted-1,3,4-oxadiazole (Compound 2a)PC3 (Prostate Cancer)0.2[4]
2,5-disubstituted-1,3,4-oxadiazole (Compound 2c)PC3 (Prostate Cancer)0.2[4]
2,5-disubstituted-1,3,4-oxadiazole (Compound 3m)PC3 (Prostate Cancer)0.3[4]
2,5-disubstituted-1,3,4-oxadiazole (Compound 4h)A549 (Lung Cancer)<0.14[5]
2,5-disubstituted-1,3,4-oxadiazole (Compound 4i)A549 (Lung Cancer)1.59[5]

Note: Data for structurally related 1,3,4-oxadiazoles are presented to illustrate the potential of this class of compounds.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Several studies have suggested that the biological activity of hydrazide derivatives and their heterocyclic products, such as 1,3,4-oxadiazoles, may be attributed to their ability to modulate key cellular signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, and cancer.[6][7][8] Inhibition of the NF-κB pathway can lead to anti-inflammatory and pro-apoptotic effects.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory signals (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Inhibitor This compound Derivative Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

The diagram illustrates that pro-inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for proteasomal degradation, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation and cell proliferation. Derivatives of this compound may exert their therapeutic effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing NF-κB activation.[6][7][8]

Conclusion

This compound is a highly valuable and reactive intermediate in organic and medicinal chemistry. Its hydrazide functional group provides a versatile handle for the synthesis of a wide range of derivatives, most notably hydrazones and 1,3,4-oxadiazoles. These derivatives have demonstrated significant potential as antimicrobial and anticancer agents, with evidence suggesting that their mechanism of action may involve the modulation of critical cellular signaling pathways such as NF-κB. The synthetic protocols and biological data presented in this guide underscore the importance of this compound as a scaffold for the development of novel therapeutic agents. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

The Rising Potential of 3-Bromo-4-chlorobenzhydrazide Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and professionals in drug development are increasingly turning their attention to a promising class of compounds: 3-Bromo-4-chlorobenzhydrazide derivatives. Possessing a unique structural motif, these molecules are demonstrating a wide spectrum of biological activities, including significant antimicrobial, antifungal, and anticancer properties. This technical guide provides an in-depth analysis of the current research, summarizing key quantitative data, detailing experimental methodologies, and visualizing the fundamental scientific processes involved.

Core Synthesis and Derivatization

The foundational structure, this compound, serves as a versatile scaffold for the synthesis of a multitude of derivatives. The general synthetic pathway commences with the esterification of 3-bromo-4-chlorobenzoic acid, followed by hydrazinolysis to yield the core benzhydrazide. This intermediate is then typically reacted with a variety of aldehydes or other reactive species to produce a diverse library of N'-substituted derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives 3-Bromo-4-chlorobenzoic_acid 3-Bromo-4-chlorobenzoic Acid Ester Corresponding Ester 3-Bromo-4-chlorobenzoic_acid->Ester Esterification Hydrazide This compound Ester->Hydrazide Hydrazinolysis Derivatives N'-Substituted Derivatives Hydrazide->Derivatives Condensation Aldehydes Various Aldehydes/ Other Reactants Aldehydes->Derivatives

General synthesis pathway for this compound derivatives.

Antimicrobial and Antifungal Activity

Derivatives of 3-bromo-benzohydrazide have shown considerable promise as antimicrobial agents. A study involving a series of 3-bromo-N'-(substituted benzylidene)benzohydrazides revealed potent activity against a panel of microorganisms.

Table 1: Antimicrobial Activity of 3-Bromo-benzohydrazide Derivatives

Compound IDSubstituentpMICam (µM/ml)
3-1.62
15-1.62
18-1.62

Note: pMICam represents the negative logarithm of the minimum inhibitory concentration.[1]

The antifungal potential of benzohydrazide derivatives is also a significant area of investigation. Research has demonstrated that certain structural modifications can lead to potent antifungal agents. For instance, some N',N'-dibenzylbenzohydrazides have exhibited excellent activity against the phytopathogenic fungus Botrytis cinerea.[2]

Anticancer Potential

The exploration of 3/4-bromo benzohydrazide derivatives has extended into oncology, with several compounds demonstrating notable anticancer activity. In a study screening a series of these compounds, one derivative emerged as a particularly potent agent against the HCT116 human colon cancer cell line.[3]

Table 2: Anticancer Activity of a 3/4-Bromo Benzohydrazide Derivative

Compound IDCell LineIC50 (µM)Standard Drug (Tetrandrine) IC50 (µM)Standard Drug (5-Fluorouracil) IC50 (µM)
22HCT1161.201.534.6

This data indicates that compound 22 is more potent than the standard anticancer drugs tetrandrine and 5-fluorouracil in this specific assay.[3]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial.

General Procedure for Synthesis of N'-substituted Benzohydrazides

A solution of the appropriate benzohydrazide (0.01 mol) in ethanol (20 mL) is treated with the desired aldehyde (0.01 mol). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the mixture is refluxed for a specified period (typically 2-6 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The in vitro antimicrobial activity is determined using the broth microdilution method. A twofold serial dilution of each compound is prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Workflow Compound_Preparation Prepare serial dilutions of test compounds Incubation Inoculate microtiter plates and incubate Compound_Preparation->Incubation Inoculum_Preparation Prepare standardized microbial inoculum Inoculum_Preparation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours. Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Conclusion and Future Directions

The data presented herein underscores the significant potential of this compound derivatives as a fertile ground for the discovery of novel therapeutic agents. The demonstrated antimicrobial, antifungal, and anticancer activities warrant further investigation. Future research should focus on expanding the library of these derivatives, elucidating their mechanisms of action, and conducting in vivo studies to assess their efficacy and safety profiles. The structure-activity relationship (SAR) studies will be pivotal in optimizing the lead compounds to enhance their potency and selectivity, paving the way for potential clinical candidates.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Benzhydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and rich history of benzhydrazide compounds, a class of molecules that has evolved from chemical curiosities to cornerstones in medicinal chemistry and drug development. We will explore the foundational synthesis, key historical milestones, and the elucidation of their diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

A Historical Perspective: From Hydrazine to a Privileged Scaffold

The story of benzhydrazides is intrinsically linked to the pioneering work of German chemist Theodor Curtius . In the late 19th century, Curtius made seminal contributions to the field of nitrogen chemistry, including the discovery of hydrazine (N₂H₄) in 1887.[1] His extensive investigations into the reactivity of hydrazine and its derivatives laid the essential groundwork for the synthesis of hydrazides.

While Curtius's 1894 publication, "Hydrazide und Azide organischer Säuren" (Hydrazides and Azides of Organic Acids), systematically detailed the synthesis and characterization of various hydrazides, the first synthesis of the parent compound, benzoylhydrazine, is generally cited to have occurred in the early 20th century.[2][3] These early syntheses typically involved the reaction of a benzoic acid derivative, such as benzoyl chloride or an ester like methyl benzoate, with hydrazine hydrate.[2]

Initially, benzhydrazides were primarily of interest for their utility in organic synthesis, serving as versatile intermediates in the preparation of various heterocyclic compounds.[2] However, the trajectory of benzhydrazide research dramatically shifted with the discovery of the remarkable biological activity of a related compound, isoniazid (isonicotinic acid hydrazide), as a potent anti-tubercular agent in the mid-20th century. This discovery catalyzed a surge of interest in hydrazide-containing molecules, leading to the exploration of benzhydrazides as a "privileged scaffold" in drug discovery.

Over the decades, researchers have synthesized and screened a vast library of benzhydrazide derivatives, revealing a broad spectrum of pharmacological activities. These include antibacterial, antifungal, anticonvulsant, anti-inflammatory, antioxidant, and, most notably, anticancer properties.[4] This versatility has cemented the benzhydrazide core as a valuable starting point for the design of novel therapeutic agents.

Synthesis of Benzhydrazide and its Derivatives: Experimental Protocols

The synthesis of benzhydrazide and its subsequent derivatization into Schiff bases are fundamental procedures in the exploration of this compound class. Below are detailed experimental protocols for these key reactions.

General Procedure for the Synthesis of Benzhydrazide

This protocol describes the conventional method for synthesizing benzhydrazide from methyl benzoate and hydrazine hydrate.

Materials:

  • Methyl benzoate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, combine methyl benzoate (1.0 equivalent) and hydrazine hydrate (1.2 equivalents).

  • Add a minimal amount of ethanol to facilitate mixing.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature. A white precipitate of benzhydrazide should form.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted hydrazine hydrate.

  • Dry the crude product. For further purification, recrystallize the benzhydrazide from ethanol.

General Procedure for the Synthesis of Benzhydrazide Schiff Bases

This protocol outlines the synthesis of N'-benzylidenebenzohydrazide, a common Schiff base derivative.

Materials:

  • Benzhydrazide

  • Substituted or unsubstituted benzaldehyde

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve benzhydrazide (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Add the desired benzaldehyde (1.0 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, gentle heating or reflux may be necessary to drive the reaction to completion.

  • Upon completion, the Schiff base product often precipitates out of the solution. If not, the product can be obtained by reducing the solvent volume or by adding a non-polar solvent.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Biological Activities and Quantitative Data

The therapeutic potential of benzhydrazide derivatives stems from their diverse biological activities. Extensive research has quantified the efficacy of these compounds against various targets, particularly in the realm of oncology.

Anticancer Activity

Benzhydrazide derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Benzhydrazide Derivatives (IC₅₀ values in µM)

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A HCT116 (Colon)19[4]
MCF7 (Breast)18[4]
Derivative B Human Colorectal Cancer37.71[4]
H20 A549 (Lung)0.46
MCF-7 (Breast)0.29
HeLa (Cervical)0.15
HepG2 (Liver)0.21
Compound 5t HeLa (Cervical)0.66[4]

Note: The specific structures of "Derivative A" and "Derivative B" are detailed in the cited literature.

Enzyme Inhibition

A primary mechanism through which benzhydrazides exert their biological effects is through the inhibition of specific enzymes. This targeted inhibition disrupts cellular processes essential for pathogen or cancer cell survival.

Table 2: Enzyme Inhibitory Activity of Selected Benzhydrazide Derivatives (IC₅₀ values in µM)

Compound Class/IDTarget EnzymeIC₅₀ (µM)Reference
Benzhydrazide (BZH) Horseradish Peroxidase (HRPC)1000[5]
2-Naphthoichydrazide Horseradish Peroxidase (HRPC)35[5]
Compound H20 EGFR Kinase0.08
Compound 9 α-amylase116.19[6][7]
ohbh10 Monoamine Oxidase B (MAO-B)In silico prediction[8]
Acetylcholinesterase (AChE)In silico prediction[8]

Mechanisms of Action: Signaling Pathways and Molecular Targets

The diverse biological activities of benzhydrazide derivatives arise from their interaction with various molecular targets, leading to the modulation of critical cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinase Signaling

Many benzhydrazide derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key receptor tyrosine kinase involved in cell proliferation, survival, and metastasis. Inhibition of EGFR blocks downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Benzhydrazide Benzhydrazide Derivative Benzhydrazide->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

EGFR Signaling Pathway Inhibition
Disruption of Microtubule Dynamics

Certain benzhydrazide derivatives have been shown to interfere with tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule CellCycleArrest Cell Cycle Arrest & Apoptosis Microtubule->CellCycleArrest Benzhydrazide Benzhydrazide Derivative Benzhydrazide->Tubulin Inhibition

Inhibition of Tubulin Polymerization
Experimental Workflow for Synthesis and Biological Screening

The discovery of novel bioactive benzhydrazide derivatives follows a systematic workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow Synthesis Synthesis of Benzhydrazide Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro Enzyme Enzyme Inhibition Assays Purification->Enzyme Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) InVitro->Mechanism Enzyme->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Drug Discovery Workflow

Conclusion and Future Directions

From their initial synthesis rooted in the foundational work of Theodor Curtius, benzhydrazide compounds have traversed a remarkable journey to become a cornerstone of modern medicinal chemistry. Their synthetic accessibility, coupled with a broad and tunable spectrum of biological activities, ensures their continued relevance in the quest for novel therapeutics.

Future research in this area will likely focus on several key aspects. The development of more selective and potent derivatives through structure-activity relationship (SAR) studies and computational modeling will remain a primary objective. Furthermore, a deeper understanding of the nuanced interactions of these compounds with their biological targets and the broader signaling networks will be crucial for designing next-generation therapies with improved efficacy and reduced side effects. The exploration of novel drug delivery systems for benzhydrazide-based drugs also presents an exciting avenue for enhancing their therapeutic potential. The rich history of benzhydrazides serves as a powerful testament to the enduring value of fundamental chemical research in driving innovation in medicine.

References

Safety and handling precautions for 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-chlorobenzhydrazide

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound, a compound often used in pharmaceutical research and development. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of experimental work.

Compound Identification and Properties

This compound is a halogenated aromatic hydrazide. Below are its key identifying and physical properties.

Table 1: Chemical Identification

IdentifierValue
CAS Number 148993-18-4[1][2][3]
Molecular Formula C₇H₆BrClN₂O[1][2]
Synonyms 3-bromo-4-chlorobenzohydrazide, Benzoic acid, 3-bromo-4-chloro-, hydrazide[2]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 249.49 g/mol [1][3]
Physical Form Solid[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in safe handling. This compound is classified with the following hazards:

Table 3: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2A
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling and Storage Workflow

A systematic approach to handling this compound from receipt to disposal is essential. The following diagram outlines a logical workflow for this process.

SafeHandlingWorkflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE Workstation Prepare Well-Ventilated Workstation (Fume Hood) DonPPE->Workstation Weighing Weighing and Handling Workstation->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate CleanGlassware Clean Glassware Decontaminate->CleanGlassware Segregate Segregate Contaminated Waste CleanGlassware->Segregate Dispose Dispose According to Institutional and Local Regulations Segregate->Dispose

References

Methodological & Application

Synthesis of Novel Hydrazone Derivatives from 3-Bromo-4-chlorobenzhydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of novel hydrazone derivatives synthesized from 3-Bromo-4-chlorobenzhydrazide. Hydrazones are a versatile class of compounds recognized for their wide range of pharmacological activities, making them promising candidates in drug discovery and development.[1]

Introduction

Hydrazones, characterized by the azomethine group (-NHN=CH-), have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The synthesis of novel hydrazone derivatives allows for the exploration of structure-activity relationships, potentially leading to the development of more potent and selective therapeutic agents. This protocol outlines the synthesis of a series of N'-(substituted benzylidene)-3-bromo-4-chlorobenzhydrazides and their subsequent biological evaluation.

Synthesis Workflow

The synthesis of novel hydrazone derivatives from this compound is a straightforward two-step process. The first step involves the synthesis of the hydrazide from the corresponding benzoic acid, followed by the condensation reaction with various substituted aldehydes to yield the final hydrazone derivatives.

Synthesis Workflow cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Hydrazone Synthesis 3-Bromo-4-chlorobenzoic_acid 3-Bromo-4-chlorobenzoic Acid This compound This compound 3-Bromo-4-chlorobenzoic_acid->this compound Hydrazine Hydrate, Ethanol, Reflux Novel_Hydrazones Novel Hydrazone Derivatives This compound->Novel_Hydrazones Ethanol, Glacial Acetic Acid (cat.), Reflux Substituted_Aldehydes Substituted Aldehydes (Ar-CHO) Substituted_Aldehydes->Novel_Hydrazones Biological Evaluation Workflow cluster_antimicrobial Antimicrobial Activity Screening cluster_anticancer Anticancer Activity Screening cluster_mechanistic Mechanistic Studies (for active compounds) Synthesized_Hydrazones Synthesized Hydrazone Derivatives MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Synthesized_Hydrazones->MIC_Determination MTT_Assay MTT Cytotoxicity Assay Synthesized_Hydrazones->MTT_Assay Bacterial_Strains Gram-positive & Gram-negative Bacterial Strains Bacterial_Strains->MIC_Determination Fungal_Strains Fungal Strains Fungal_Strains->MIC_Determination IC50_Determination IC₅₀ Value Determination MTT_Assay->IC50_Determination Cancer_Cell_Lines Various Cancer Cell Lines Cancer_Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Caspase_Activity Caspase Activity Assays Apoptosis_Assay->Caspase_Activity Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Caspase_Activity->Signaling_Pathway_Analysis Potential Apoptotic Signaling Pathway Hydrazone_Derivative Active Hydrazone Derivative Bax Bax (Pro-apoptotic) Hydrazone_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Hydrazone_Derivative->Bcl2 Downregulates Caspase3 Caspase-3 (Executioner Caspase) Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: 3-Bromo-4-chlorobenzhydrazide as a Versatile Building Block for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chlorobenzhydrazide is a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. The presence of the bromo and chloro substituents on the phenyl ring, combined with the reactive hydrazide moiety, offers a unique scaffold for the generation of novel molecules with significant potential in medicinal chemistry. This document provides an overview of the applications of this compound in the synthesis of key five-membered heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. These heterocyclic cores are prominent in many pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. Detailed experimental protocols for the synthesis of these heterocycles are provided, along with a summary of reported biological activities for analogous compounds.

Synthetic Applications

This compound serves as a key precursor for the synthesis of various five-membered aromatic heterocycles. The hydrazide functional group is readily cyclized with various one-carbon synthons to yield the desired heterocyclic ring systems.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. Alternatively, acid hydrazides can be reacted with various reagents to achieve the cyclization.

A general workflow for the synthesis of 1,3,4-oxadiazoles from this compound is depicted below.

A This compound C N'-Aryliden-3-bromo-4-chlorobenzhydrazide (Hydrazone Intermediate) A->C Condensation B Aromatic Aldehyde B->C D Oxidative Cyclization (e.g., I2, HgO) C->D E 2-(3-Bromo-4-chlorophenyl)-5-aryl-1,3,4-oxadiazole D->E Formation of Oxadiazole Ring

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including antifungal, antiviral, and anticancer effects. A common method for their synthesis involves the reaction of acid hydrazides with isothiocyanates to form thiosemicarbazide intermediates, which are then cyclized under basic conditions.

The synthetic pathway to 1,2,4-triazole-3-thiones is illustrated in the following diagram.

A This compound C 1-(3-Bromo-4-chlorobenzoyl)-4-aryl- thiosemicarbazide A->C B Aryl isothiocyanate B->C D Base-catalyzed cyclization (e.g., NaOH) C->D E 5-(3-Bromo-4-chlorophenyl)-4-aryl-2,4-dihydro- 3H-1,2,4-triazole-3-thione D->E Formation of Triazole Ring

Caption: Synthesis of 1,2,4-triazole-3-thiones.

Synthesis of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are known to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. A straightforward synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides in the presence of a strong acid.

The general scheme for the synthesis of 1,3,4-thiadiazoles is shown below.

A This compound C 1-(3-Bromo-4-chlorobenzoyl)-4-aryl- thiosemicarbazide A->C B Aryl isothiocyanate B->C D Acid-catalyzed cyclization (e.g., H2SO4) C->D E 5-(3-Bromo-4-chlorophenyl)-N-aryl-1,3,4-thiadiazol-2-amine D->E Formation of Thiadiazole Ring

Caption: Synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Protocols

The following are generalized protocols for the synthesis of heterocyclic compounds starting from this compound. These protocols are based on established methods for similar benzhydrazides and may require optimization for specific substrates.

Protocol 1: Synthesis of 2-(3-Bromo-4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles

Step 1: Synthesis of N'-Aryliden-3-bromo-4-chlorobenzhydrazide (Hydrazone Intermediate)

  • To a solution of this compound (1 mmol) in ethanol (20 mL), add the appropriate aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.

Step 2: Oxidative Cyclization to 2,5-Disubstituted 1,3,4-oxadiazole

  • A mixture of the N'-aryliden-3-bromo-4-chlorobenzhydrazide (1 mmol), iodine (1.2 mmol), and yellow mercuric oxide (1.2 mmol) in dry diethyl ether (50 mL) is stirred at room temperature.

  • The reaction mixture is stirred for 3-4 hours until the initial color disappears.

  • The inorganic salts are filtered off and the filtrate is washed successively with 5% potassium iodide solution, 10% sodium thiosulfate solution, and water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(3-bromo-4-chlorophenyl)-5-aryl-1,3,4-oxadiazole.

Protocol 2: Synthesis of 5-(3-Bromo-4-chlorophenyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones

Step 1: Synthesis of 1-(3-Bromo-4-chlorobenzoyl)-4-arylthiosemicarbazide

  • A mixture of this compound (10 mmol) and the appropriate aryl isothiocyanate (10 mmol) in ethanol (50 mL) is refluxed for 2-4 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the thiosemicarbazide derivative.

Step 2: Cyclization to 1,2,4-triazole-3-thione

  • The 1-(3-bromo-4-chlorobenzoyl)-4-arylthiosemicarbazide (5 mmol) is dissolved in a 2N sodium hydroxide solution (25 mL).

  • The mixture is refluxed for 4-6 hours.

  • After cooling, the solution is acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the pure 5-(3-bromo-4-chlorophenyl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1]

Protocol 3: Synthesis of 5-(3-Bromo-4-chlorophenyl)-N-aryl-1,3,4-thiadiazol-2-amines
  • To a solution of 1-(3-bromo-4-chlorobenzoyl)-4-arylthiosemicarbazide (prepared as in Protocol 2, Step 1) (2 mmol) in cold concentrated sulfuric acid (10 mL), the mixture is stirred at room temperature for 1-2 hours.

  • The reaction mixture is then carefully poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water until neutral, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to give the desired 5-(3-bromo-4-chlorophenyl)-N-aryl-1,3,4-thiadiazol-2-amine.

Biological Activities and Data Presentation

Derivatives of this compound are expected to exhibit a range of biological activities, drawing from the known bioactivity of the parent heterocyclic systems and the influence of the halogen substituents. While specific data for derivatives of this compound is emerging, data from closely related analogues provides valuable insights into their potential.

Antimicrobial Activity

Many 1,3,4-oxadiazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives have demonstrated significant activity against a variety of bacterial and fungal strains. The presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial potency. For instance, thiosemicarbazides derived from 3-chlorobenzhydrazide and their cyclized 1,2,4-triazole products have shown good activity against various microorganisms.[1]

Table 1: Representative Antimicrobial Activity of Related Heterocyclic Compounds

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
Thienyl-substituted heterocyclesStaphylococcus aureusModerate to good[2][3]
Thienyl-substituted heterocyclesEscherichia coliModerate to good[2][3]
Thienyl-substituted heterocyclesCandida albicansModerate to good[2][3]
1-(3-chlorobenzoyl)-4-arylthiosemicarbazidesGram-positive bacteriaGood activity[1]
4-aryl-5-(3-chlorophenyl)-1,2,4-triazole-3-thionesGram-positive bacteriaGood activity[1]
Anticancer Activity

Heterocycles such as oxadiazoles and triazoles are integral scaffolds in the design of novel anticancer agents. They can act through various mechanisms, including kinase inhibition and apoptosis induction. Stilbene derivatives containing heterocyclic moieties have shown promising anticancer activity against cell lines like PC-3 and MCF-7.[4] Similarly, benzodiazine heterocycles, which share structural similarities with the phenyl-heterocycle motif, are being explored as potent anticancer agents through kinase inhibition.[5][6]

Table 2: Representative Anticancer Activity of Related Heterocyclic Compounds

Compound ClassCancer Cell LineActivity (IC50 in µM)Reference
Stilbene-heterocycle hybridsPC-3 (Prostate)12.38 ± 6.83[4]
Stilbene-heterocycle hybridsMCF-7 (Breast)14.52 ± 2.21[4]
Phthalazine derivativesHepG2 (Liver)3.97[6]
Phthalazine derivativesHCT-116 (Colon)4.83[6]
Phthalazine derivativesMCF-7 (Breast)4.58[6]
Quinazoline derivativesHepG2 (Liver)11.23[6]
Quinazoline derivativesHCT-116 (Colon)10.12[6]
Quinazoline derivativesMCF-7 (Breast)13.92[6]

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a variety of biologically active heterocyclic compounds. The synthetic protocols provided herein offer a foundation for the exploration of novel 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles derived from this starting material. The promising antimicrobial and anticancer activities reported for analogous compounds underscore the potential of this scaffold in drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new therapeutic agents.

References

Application Notes and Protocols: 3-Bromo-4-chlorobenzhydrazide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the potential applications of 3-Bromo-4-chlorobenzhydrazide in the field of agrochemical research. While direct efficacy data for this specific molecule is emerging, its structural similarity to known bioactive benzhydrazide and diacylhydrazine derivatives suggests its potential as a lead compound for the development of novel insecticides, fungicides, and herbicides. This document outlines the synthesis of this compound, discusses its potential mechanisms of action based on analogous compounds, and provides detailed, field-proven protocols for its evaluation as an agrochemical agent. These application notes are intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Introduction: The Potential of Benzhydrazides in Agrochemicals

Benzhydrazide and its derivatives represent a significant class of compounds in the development of agrochemicals due to their diverse biological activities.[1] Many derivatives have been synthesized and evaluated for their insecticidal, fungicidal, nematicidal, and herbicidal properties.[1][2] The core benzhydrazide scaffold can be readily modified to optimize activity against specific targets, making it a versatile platform for lead discovery and optimization in agrochemical research.

This compound (CAS No: 148993-18-4) is a halogenated benzhydrazide derivative.[3][4][5] Its chemical structure, featuring bromine and chlorine substitutions on the benzene ring, suggests the potential for significant biological activity. Halogenation is a common strategy in agrochemical design to enhance the efficacy and metabolic stability of a molecule. While this compound is commercially available as a research chemical and building block for protein degraders, its direct application in agrochemical screening is an area of active investigation.[4] This guide provides a framework for exploring its potential in this domain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 148993-18-4[3]
Molecular Formula C₇H₆BrClN₂O[3][4]
Molecular Weight 249.49 g/mol [3][4]
Appearance Solid[3]
Synonyms 3-bromo-4-chlorobenzohydrazide; Benzoic acid, 3-bromo-4-chloro-, hydrazide[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-bromo-4-chlorobenzoic acid.

Step 1: Esterification of 3-Bromo-4-chlorobenzoic acid

The carboxylic acid is first converted to its methyl ester, methyl 3-bromo-4-chlorobenzoate. This is a standard esterification reaction, often carried out using methanol in the presence of an acid catalyst like sulfuric acid, or by reacting the acid with a methylating agent.

Step 2: Hydrazinolysis of the Methyl Ester

The resulting methyl ester is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine displaces the methoxy group to form the desired this compound. The reaction is typically carried out in a suitable solvent like ethanol.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_intermediate Intermediate cluster_step2 Step 2: Hydrazinolysis cluster_product Final Product 3-Bromo-4-chlorobenzoic_acid 3-Bromo-4-chlorobenzoic acid Esterification Methanol (CH3OH) Acid Catalyst (e.g., H2SO4) 3-Bromo-4-chlorobenzoic_acid->Esterification Reacts with Methyl_ester Methyl 3-bromo-4-chlorobenzoate Esterification->Methyl_ester Forms Hydrazinolysis Hydrazine Hydrate (N2H4·H2O) Ethanol Methyl_ester->Hydrazinolysis Reacts with Final_Product This compound Hydrazinolysis->Final_Product Yields Ecdysone_Receptor_Pathway Compound This compound (Potential Ecdysone Agonist) Binding Binds to Receptor Compound->Binding Receptor Ecdysone Receptor (EcR) in Insect Larva Receptor->Binding Molt Premature and Incomplete Molting Binding->Molt Triggers Death Larval Death Molt->Death Leads to Agrochemical_Screening_Workflow cluster_compound Test Compound cluster_screening Primary Screening cluster_data Data Analysis cluster_outcome Outcome Compound This compound Insecticidal Insecticidal Assay (e.g., Diet Incorporation) Compound->Insecticidal Fungicidal Fungicidal Assay (e.g., Mycelial Growth) Compound->Fungicidal Herbicidal Herbicidal Assay (e.g., Seed Germination) Compound->Herbicidal LC50 Determine LC₅₀ Insecticidal->LC50 EC50 Determine EC₅₀ Fungicidal->EC50 Inhibition Calculate % Inhibition Herbicidal->Inhibition Lead Identification of Lead Compound Activity LC50->Lead EC50->Lead Inhibition->Lead

References

Application Note & Protocol: A Validated Method for the N'-Acylation of 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a detailed, field-proven protocol for the N'-acylation of 3-bromo-4-chlorobenzhydrazide. This transformation is a cornerstone reaction for the synthesis of a wide array of biologically active molecules, including precursors to 1,3,4-oxadiazoles and other heterocyclic systems.[1] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology designed for high reproducibility, and offer expert insights into critical process parameters. The protocol emphasizes a self-validating framework through in-process monitoring and robust purification strategies, ensuring the generation of high-purity N'-acyl-3-bromo-4-chlorobenzhydrazide derivatives for downstream applications in drug discovery and development.

Scientific Introduction & Significance

Hydrazides and their acylated derivatives, known as acylhydrazones, represent a privileged class of compounds in medicinal chemistry.[1] They serve as versatile synthons for constructing complex heterocyclic scaffolds and exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The this compound core is of particular interest due to the influence of its halogen substituents on the molecule's lipophilicity and electronic properties, which can significantly modulate biological activity.

The N'-acylation of this hydrazide is a critical initial step to generate N,N'-diacylhydrazine intermediates. These intermediates are not only biologically active in their own right but are also the direct precursors for cyclodehydration reactions to form 2,5-disubstituted 1,3,4-oxadiazoles.[4][5][6] The 1,3,4-oxadiazole ring is a valued bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[6] Therefore, a robust and well-understood protocol for the initial acylation step is paramount for the successful synthesis of these high-value compounds.

Reaction Overview and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The terminal nitrogen atom (-NH2) of the benzhydrazide is the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Anhydrous conditions are critical, as acyl chlorides readily hydrolyze in the presence of water.[7] A tertiary amine base, such as triethylamine or pyridine, is employed as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

General Reaction Scheme:
  • Reactants: this compound and a selected Acyl Chloride (R-COCl).

  • Product: N'-Acyl-3-bromo-4-chlorobenzhydrazide.

  • Byproduct: Triethylammonium chloride (or similar, depending on the base used).

Mechanism Visualization

The following diagram illustrates the key steps in the nucleophilic acyl substitution pathway.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Hydrazide This compound (Nucleophile) Attack Nucleophilic Attack (Hydrazide -NH2 attacks R-COCl carbonyl) Hydrazide->Attack AcylChloride Acyl Chloride (R-COCl) (Electrophile) AcylChloride->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Forms unstable intermediate Elimination Chloride Elimination & Proton Abstraction by Base Intermediate->Elimination Carbonyl reforms Product N'-Acyl-3-bromo-4-chlorobenzhydrazide Elimination->Product Byproduct HCl (Neutralized by Base) Elimination->Byproduct

Caption: Mechanism of Nucleophilic Acyl Substitution.

Detailed Experimental Protocol

This protocol describes the synthesis of N'-(benzoyl)-3-bromo-4-chlorobenzhydrazide as a representative example. The methodology can be adapted for various acyl chlorides with minor modifications.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.Amount Used (Example)Source/Grade
This compound249.491.02.49 g (10 mmol)Commercially available[8]
Benzoyl Chloride140.571.11.55 g (11 mmol)Reagent Grade, >99%
Triethylamine (Et3N)101.191.52.1 mL (15 mmol)Anhydrous, >99.5%
Dichloromethane (DCM)84.93-100 mLAnhydrous, >99.8%
1 M Hydrochloric Acid (HCl)--As neededLab Stock
Saturated Sodium Bicarbonate (NaHCO3)--As neededLab Stock
Brine (Saturated NaCl)--As neededLab Stock
Anhydrous Magnesium Sulfate (MgSO4)--As neededReagent Grade
TLC Plates--As neededSilica Gel 60 F254
Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental procedure, from initial setup to final product analysis.

G Setup Reaction Setup (Flame-dried flask, inert atm.) Dissolve Dissolve Hydrazide & Base (Anhydrous DCM) Setup->Dissolve Cool Cool to 0-5 °C (Ice Bath) Dissolve->Cool Addition Slow Addition of Acyl Chloride (Dropwise via syringe) Cool->Addition React Stir at Room Temp (Monitor by TLC) Addition->React Workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) React->Workup Dry Dry & Concentrate (Dry over MgSO4, Rotovap) Workup->Dry Purify Purification (Recrystallization from Ethanol) Dry->Purify Analyze Analysis (NMR, IR, MS, mp) Purify->Analyze

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a 250 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon). This ensures strictly anhydrous conditions, which are crucial for preventing hydrolysis of the acyl chloride.[7]

  • Reagent Addition: To the flask, add this compound (2.49 g, 10 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension until the solid is mostly dissolved. Add triethylamine (2.1 mL, 15 mmol) via syringe.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0-5 °C. Cooling is essential to control the initial exotherm of the reaction upon adding the highly reactive acyl chloride.

  • Acyl Chloride Addition: Add benzoyl chloride (1.55 g, 11 mmol) dropwise to the stirred solution over 10 minutes using a syringe. A white precipitate (triethylammonium chloride) will form almost immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). Spot the starting hydrazide and the reaction mixture. The reaction is complete when the starting hydrazide spot has been completely consumed. This in-process check is a critical self-validation step.[1]

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated NaHCO3 solution (2 x 50 mL) to remove any unreacted acyl chloride and acidic impurities, and finally with brine (1 x 50 mL) to reduce the amount of dissolved water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure N'-(benzoyl)-3-bromo-4-chlorobenzhydrazide as a white solid.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O and N-H stretches).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess purity.

Troubleshooting and Expert Insights

  • Low Yield: This is often due to moisture contamination. Ensure all glassware is rigorously dried and use anhydrous solvents.[7] Another cause can be incomplete reaction; allow for longer reaction times or gentle heating (e.g., 40 °C) if TLC shows persistent starting material.

  • Formation of Side Products: Using a slight excess (1.1 eq) of the acyl chloride is recommended. A large excess can lead to di-acylation on both nitrogen atoms. The dropwise addition at low temperature minimizes side reactions.

  • Difficulty in Purification: If the product is difficult to recrystallize, column chromatography on silica gel is an effective alternative purification method.

The choice of base is important. Triethylamine is common, but pyridine can also be used and may sometimes aid in dissolving the starting materials. However, pyridine is more difficult to remove during workup. The workup sequence is designed to systematically remove all major impurities, providing a trustworthy foundation for the final purification step.

Conclusion

This protocol details a reliable and reproducible method for the N'-acylation of this compound. By adhering to anhydrous conditions and incorporating in-process monitoring, researchers can confidently synthesize high-purity acylated hydrazides. These products are valuable intermediates for the development of novel heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for 3-Bromo-4-chlorobenzhydrazide in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazide-hydrazone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of the hydrazone group (-CONH-N=CH-) are considered crucial for their pharmacological actions. This document focuses on the potential of 3-Bromo-4-chlorobenzhydrazide and its derivatives as a scaffold for the development of novel antimicrobial agents. Due to the limited direct research on this compound, this report synthesizes data from closely related bromo- and chloro-substituted benzhydrazide derivatives to provide a comprehensive overview of their potential applications and relevant experimental protocols.

Data Presentation: Antimicrobial Activity of Related Benzhydrazide Derivatives

The following table summarizes the antimicrobial activity of various benzhydrazide derivatives, providing insights into the potential efficacy of compounds derived from this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Hydrazide-hydrazone 1 (with NO2 substituent)S. aureus64-128[1]
Hydrazide-hydrazone 1 (with NO2 substituent)S. pneumoniae64-128[1]
Hydrazide-hydrazone 1 (with NO2 substituent)E. coli64-128[1]
Hydrazide-hydrazone 1 (with NO2 substituent)P. aeruginosa64-128[1]
Hydrazide-hydrazone 15Gram-positive bacteria1.95-7.81[1]
Hydrazide-hydrazone 16Gram-positive bacteria3.91-7.81[1]
Semicarbazide with 4-bromophenyl moietyEnterococcus faecalis3.91
Thiosemicarbazide with 4-trifluoromethylphenyl groupGram-positive bacteria (excluding S. aureus)31.25-62.5

Experimental Protocols

Synthesis of Benzhydrazide Derivatives (Schiff Bases)

This protocol describes a general method for the synthesis of N'-substituted-benzylidene-benzhydrazides, which can be adapted for this compound.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde)

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Beakers, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve equimolar quantities of this compound and the desired substituted benzaldehyde in methanol or ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Characterize the synthesized compound using techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.

Synthesis of Metal Complexes of Benzhydrazide Schiff Bases

The complexation of hydrazone Schiff bases with transition metals has been shown to enhance antimicrobial activity.[2] This protocol outlines a general procedure for synthesizing such complexes.

Materials:

  • Synthesized benzhydrazide Schiff base ligand

  • Metal salt (e.g., Copper(II) acetate monohydrate, Nickel(II) chloride hexahydrate)

  • Ethanol or Methanol

  • Stirring and heating apparatus

Procedure:

  • Dissolve the Schiff base ligand in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt in ethanol.

  • Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with constant stirring.

  • A change in color or the formation of a precipitate usually indicates the formation of the complex.

  • Reflux the reaction mixture for 3-5 hours.

  • Cool the mixture to room temperature and collect the precipitated metal complex by filtration.

  • Wash the complex with ethanol to remove any unreacted ligand and metal salt.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterize the metal complex using techniques like FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Antimicrobial Screening Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as positive controls

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the stock solutions in the respective broth in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (adjusted to a McFarland standard, typically 0.5).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum and standard antimicrobial agent) and a negative control (broth with inoculum only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Logical Workflow for Antimicrobial Drug Development

G Figure 1: General workflow for the development of antimicrobial agents from this compound. A Synthesis of This compound B Synthesis of Schiff Bases and Metal Complexes A->B C Structural Characterization (FT-IR, NMR, Mass Spec) B->C D In Vitro Antimicrobial Screening (MIC Determination) B->D E Lead Compound Identification D->E F Mechanism of Action Studies E->F G In Vivo Efficacy and Toxicity Studies F->G H Preclinical Development G->H

Caption: General workflow for antimicrobial agent development.

Proposed Mechanism of Action for Hydrazone Derivatives

While the exact mechanism for this compound derivatives is not yet elucidated, a plausible pathway involves the inhibition of essential microbial enzymes. The azomethine group is often crucial for biological activity.

G Figure 2: Proposed mechanism of action for hydrazone-based antimicrobial agents. A Hydrazone Derivative B Microbial Cell A->B Enters C Inhibition of Essential Enzymes (e.g., DNA gyrase, DHFR) B->C D Disruption of Cell Metabolism C->D E Inhibition of DNA Replication/Synthesis C->E F Bacterial Cell Death or Growth Inhibition D->F E->F

Caption: Proposed mechanism of action for hydrazone antimicrobials.

Conclusion

This compound presents a promising scaffold for the synthesis of novel antimicrobial agents. The derivatization into Schiff bases and subsequent formation of metal complexes are effective strategies to enhance their biological activity. The provided protocols offer a foundational framework for researchers to synthesize and evaluate new compounds based on this chemical moiety. Further research, including quantitative structure-activity relationship (QSAR) studies and detailed mechanistic investigations, will be crucial in optimizing the antimicrobial potency and advancing the development of these compounds as potential therapeutic agents.

References

Application Notes and Protocols: Use of 3-Bromo-4-chlorobenzhydrazide as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Following a comprehensive search for the use of 3-Bromo-4-chlorobenzhydrazide as a building block in protein degraders, it has been determined that there is currently no specific scientific literature or publicly available data detailing its application in this context. The search results provided extensive information on the general principles of Proteolysis Targeting Chimeras (PROTACs), including their synthesis, mechanism of action, and the utilization of various linkers and E3 ligase ligands. However, this compound was not identified as a component in any of the described PROTACs or related degrader technologies.

While direct application notes for this specific compound cannot be generated based on the available information, this document will provide a detailed overview of the principles of PROTAC design and synthesis, drawing from the search results. This will serve as a foundational guide for researchers interested in exploring novel building blocks like this compound for the development of new protein degraders.

General Principles of PROTAC Technology

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1][2] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5]

The Catalytic Nature of PROTACs

A key advantage of PROTACs is their catalytic mode of action. After inducing the ubiquitination of the target protein, the PROTAC is released and can engage another target protein and E3 ligase, initiating another cycle of degradation.[3][6] This allows for sustained protein knockdown at sub-stoichiometric concentrations.[]

PROTAC Synthesis Strategies

The synthesis of PROTACs typically involves a modular approach, allowing for the systematic variation of the POI ligand, the E3 ligase ligand, and the linker to optimize degradation efficiency.[8] Common synthetic strategies include both solution-phase and solid-phase synthesis.

Key Building Blocks in PROTAC Synthesis
  • POI Ligands: These are typically small molecules that bind to the target protein. The choice of ligand is crucial for the selectivity of the PROTAC.

  • E3 Ligase Ligands: A limited number of E3 ligases are commonly recruited by PROTACs, with the most prevalent being Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2][] Ligands for these E3 ligases, such as thalidomide derivatives for CRBN and VHL-1 derivatives for VHL, are frequently used.[2][]

  • Linkers: The linker plays a critical role in PROTAC efficacy by influencing the stability and geometry of the ternary complex.[9] Polyethylene glycol (PEG) linkers are often employed to improve solubility and provide flexibility.[8] Functionalized linkers, such as those with bromo or carboxylic acid groups, facilitate the sequential coupling of the POI and E3 ligase ligands.[8]

Hypothetical Application of this compound

Based on its chemical structure, this compound possesses functionalities that could potentially be exploited in the synthesis of novel PROTACs. The hydrazide moiety could serve as a nucleophile or be modified to introduce a reactive handle. The bromo and chloro substituents on the benzene ring could be utilized in cross-coupling reactions to attach either a POI ligand, an E3 ligase ligand, or a linker.

Hypothetical Synthetic Workflow:

G cluster_0 Hypothetical PROTAC Synthesis This compound This compound Intermediate_1 Intermediate 1 (POI-Linker Precursor) This compound->Intermediate_1 Suzuki Coupling POI_Ligand POI Ligand (e.g., with a boronic acid) POI_Ligand->Intermediate_1 E3_Ligase_Ligand E3 Ligase Ligand (e.g., with a nucleophile) Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Intermediate_1->Final_PROTAC Nucleophilic Substitution

Caption: Hypothetical synthetic route for a PROTAC using this compound.

Experimental Protocols for PROTAC Characterization

Once a novel PROTAC is synthesized, a series of experiments are required to evaluate its efficacy.

Western Blotting for Protein Degradation

This is the most common method to assess the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH or α-Tubulin) should also be used.[3]

  • Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.[3]

Cell Viability Assays

To ensure that the observed protein degradation is not due to general cytotoxicity, cell viability assays are performed.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations.

  • Assay: After the desired incubation period, perform a cell viability assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to assess the compound's toxicity.

Ternary Complex Formation Assays

Biophysical techniques can be used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Protocol (Surface Plasmon Resonance - SPR):

  • Immobilization: Immobilize the E3 ligase or the POI on a sensor chip.

  • Binding Analysis: Flow the PROTAC over the chip, followed by the other protein partner (POI or E3 ligase).

  • Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and to assess the cooperativity of ternary complex formation.[5]

Visualizing the PROTAC Mechanism of Action

The catalytic cycle of PROTAC-mediated protein degradation can be visualized to illustrate the key steps involved.

G cluster_0 PROTAC Catalytic Cycle PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

While this compound has not been documented as a building block for protein degraders, the principles and protocols outlined in these application notes provide a comprehensive framework for the design, synthesis, and evaluation of novel PROTACs. Researchers can leverage these methodologies to explore the potential of new chemical entities, such as this compound, in the rapidly advancing field of targeted protein degradation. The modular nature of PROTAC synthesis offers a versatile platform for such explorations, with the ultimate goal of developing more effective and selective therapeutics.[3]

References

Application Notes and Protocols for Condensation Reactions of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key condensation reactions involving aldehydes. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds and are widely utilized in the pharmaceutical industry for the construction of complex molecular scaffolds.

Introduction to Aldehyde Condensation Reactions

Condensation reactions are a class of organic reactions in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. When involving aldehydes, these reactions are pivotal for creating α,β-unsaturated carbonyl compounds and other valuable synthetic intermediates. This document will focus on the practical application of three major types of aldehyde condensation reactions: the Aldol Condensation (specifically the Claisen-Schmidt variant), the Knoevenagel Condensation, and the Wittig Reaction.

Comparative Data of Aldehyde Condensation Reactions

The following table summarizes typical reaction conditions and reported yields for the condensation reactions discussed in this document. These values are illustrative and can be optimized for specific substrates.

Reaction TypeAldehyde ExampleCarbonyl/Methylene PartnerCatalyst/BaseSolventReaction TimeTypical Yield (%)
Claisen-Schmidt BenzaldehydeAcetone10% NaOH95% Ethanol20-30 min85-95%
Knoevenagel SyringaldehydeMalonic AcidPiperidinePyridine (solvent-free option exists)2-6 hours~80% (after recrystallization)[1]
Wittig 4-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneN/A (ylide)Dichloromethane2 hoursHigh (quantitative data varies)[2]

Experimental Protocols

Claisen-Schmidt Condensation: Synthesis of Dibenzalacetone

The Claisen-Schmidt condensation is a variation of the aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[3][4] This reaction is particularly useful for synthesizing chalcones and related compounds.

Protocol:

  • Transfer 6 millimoles of benzaldehyde and 3 millimoles of acetone into a 25x100 mm test tube.[5]

  • Add 3 mL of 95% ethanol to dissolve the mixture, stirring with a glass rod.[5]

  • Add 1 mL of 10% aqueous sodium hydroxide (NaOH) solution and stir until a precipitate begins to form.[5]

  • Allow the mixture to stand for 20 minutes with occasional stirring.[5]

  • Cool the mixture in an ice bath for 5-10 minutes to complete the precipitation.[5]

  • Collect the crude product by vacuum filtration using a Hirsch funnel.[5]

  • Wash the crystals with two portions of 2 mL of ice-cold water.[5]

  • Recrystallize the solid product from a minimum volume of hot 95% ethanol to obtain purified dibenzalacetone.[5]

Characterization: The product can be characterized by its melting point, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Knoevenagel Condensation: Synthesis of Cinnamic Acids

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[7] This method is highly efficient for the formation of C=C bonds.

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of malonic acid in a minimal amount of pyridine.[1][7]

  • Add 5 mmol of the desired aromatic aldehyde (e.g., syringaldehyde) to the solution.[1]

  • Add a catalytic amount of piperidine (e.g., 0.20 mL).[1]

  • Attach a reflux condenser and heat the reaction mixture at reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a 2 M solution of hydrochloric acid until the product precipitates.[7]

  • If precipitation is slow, cool the mixture in an ice bath.[7]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[8][9] This reaction is known for its high functional group tolerance.[9]

Protocol:

  • In a dram vial equipped with a stir vane, dissolve 50 mg of the chosen aldehyde (e.g., 4-chlorobenzaldehyde) in 3 mL of dichloromethane.[2]

  • While stirring, add 1.2 molar equivalents of the Wittig ylide (e.g., (carbethoxymethylene)triphenylphosphorane) portion-wise.[2]

  • Stir the reaction mixture at room temperature for 2 hours, monitoring its progress by TLC.[2]

  • Upon completion, evaporate the dichloromethane with a stream of nitrogen gas.[2]

  • Dissolve the residue in 2-3 mL of 25% diethyl ether in hexanes. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.[2]

  • Transfer the solution containing the desired alkene product to a clean vial, leaving the precipitate behind.

  • Evaporate the solvent and purify the crude product using microscale wet column chromatography.[2]

Visualized Workflows and Mechanisms

General Experimental Workflow for Aldehyde Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Measure Aldehyde & Carbonyl/Methylene Partner solvent Add Solvent reagents->solvent catalyst Add Catalyst/Base solvent->catalyst stir Stir at Defined Temperature catalyst->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Isolate Crude Product (Filtration/Extraction) quench->extract purify Purify Product (Recrystallization/Chromatography) extract->purify characterize Characterize Product (NMR, IR, MP, MS) purify->characterize

Caption: General workflow for aldehyde condensation reactions.

Mechanism of Base-Catalyzed Aldol Condensation

G enolate_formation 1. Enolate Formation (Base removes α-H) nucleophilic_attack 2. Nucleophilic Attack (Enolate attacks aldehyde carbonyl) enolate_formation->nucleophilic_attack alkoxide_protonation 3. Protonation (Alkoxide is protonated) nucleophilic_attack->alkoxide_protonation dehydration 4. Dehydration (Heat) (Formation of α,β-unsaturated product) alkoxide_protonation->dehydration

Caption: Key steps in the base-catalyzed aldol condensation mechanism.

Purification and Characterization Notes

  • Purification: Common impurities in aldehyde condensation reactions include unreacted starting materials, byproducts from self-condensation, and corresponding acids from autoxidation.[10] Acids can often be removed by washing with a mild base like 10% sodium bicarbonate solution.[10] Recrystallization is a common and effective method for purifying solid products.[5][6] For non-crystalline or heat-sensitive compounds, column chromatography is the preferred method.[2]

  • Characterization: A combination of techniques is typically employed for full characterization of the final product.

    • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the product.[2][6]

    • Melting Point: A sharp melting point range is indicative of a pure solid compound.[6]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the carbonyl group and the C=C stretch of the newly formed double bond.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the stereochemistry of the double bond.

    • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its identity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS) can be used for detailed analysis of aldehydes and their condensation products.[11]

References

Application Notes & Protocols for the Synthesis of Potential Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds with potential anticancer activity. The methodologies outlined are based on recent peer-reviewed research and are intended to be a resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery.

Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts as ERK5 Kinase Inhibitors

This protocol details the synthesis of 1,4-dialkoxynaphthalene-based imidazolium salts, which have shown promising cytotoxic activities against various cancer cell lines.[1] These compounds are designed to inhibit the Extracellular signal-regulated kinase 5 (ERK5), a key signaling molecule involved in cancer cell proliferation, survival, migration, and differentiation.[2][3]

Signaling Pathway: MEK5-ERK5 Pathway

The MEK5-ERK5 signaling cascade is a crucial pathway in mediating cell proliferation and has been identified as a significant contributor to tumorigenesis.[4] Dysregulation of this pathway is associated with metastatic progression in several cancers.[4] The synthesized 1,4-dialkoxynaphthalene-based imidazolium salts act as inhibitors of ERK5, thereby disrupting this signaling cascade and inducing apoptosis in cancer cells.[5][6]

MEK5_ERK5_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors\n(e.g., EGF) Growth Factors (e.g., EGF) Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors\n(e.g., EGF)->Receptor Tyrosine Kinase MEKK2_3 MEKK2/3 Receptor Tyrosine Kinase->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 MEF2 MEF2 ERK5->MEF2 1_4_Dialkoxynaphthalene_Imidazolium_Salt 1,4-Dialkoxynaphthalene- Imidazolium Salt 1_4_Dialkoxynaphthalene_Imidazolium_Salt->ERK5 Inhibition c_Myc c-Myc MEF2->c_Myc CyclinD1 Cyclin D1 MEF2->CyclinD1 Cell_Proliferation_Survival Cell Proliferation & Survival c_Myc->Cell_Proliferation_Survival CyclinD1->Cell_Proliferation_Survival

Caption: MEK5-ERK5 Signaling Pathway and Inhibition.

Experimental Workflow: Synthesis and Evaluation

The overall workflow involves a multi-step synthesis of the target compounds, followed by purification and characterization, and finally, in vitro evaluation of their anticancer activity.

Synthesis_Workflow Start Start: 1,4-Dihydroxy-2-naphthoic acid Step1 Step 1: Alkylation Start->Step1 Step2 Step 2: Reduction Step1->Step2 Step3 Step 3: Bromination Step2->Step3 Step4 Step 4: Imidazole Substitution Step3->Step4 Purification Purification: Column Chromatography Step4->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Biological_Evaluation Biological Evaluation: MTT Assay on Cancer Cell Lines Characterization->Biological_Evaluation End End: IC50 Determination Biological_Evaluation->End

Caption: Experimental Workflow for Synthesis and Evaluation.

Quantitative Data

The cytotoxic activity of synthesized 1,4-dialkoxynaphthalene-based imidazolium salt derivatives was evaluated against various human cancer cell lines using the MTT assay. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Compound IDCancer Cell LineIC50 (µM)
4c HeLa8.5
4e HeLa6.8
4k HeLa8.9

Data extracted from a study on newly synthesized derivatives.[5][7]

Experimental Protocols

Synthesis of 1,4-Dialkoxynaphthalene-2-alkyl Imidazolium Salts: [1][7]

  • Alkylation of 1,4-dihydroxy-2-naphthoic acid: To a solution of 1,4-dihydroxy-2-naphthoic acid in a suitable solvent, add an appropriate alkyl halide and a base. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Reduction of the carboxylic acid: The resulting 1,4-dialkoxy-2-naphthoic acid is reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent.

  • Bromination of the alcohol: The alcohol is then converted to the corresponding bromide by reacting with a brominating agent such as phosphorus tribromide.

  • Imidazole Substitution: The final step involves the reaction of the bromide with a substituted imidazole in a suitable solvent to yield the target 1,4-dialkoxynaphthalene-2-alkyl imidazolium salt.

MTT Assay for Cytotoxicity Evaluation:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for an additional 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.

Synthesis of Thiazolidinedione Derivatives as Apoptosis-Inducing Agents

This section describes the synthesis of thiazolidinedione (TZD) derivatives, a class of compounds known for their potential as anticancer agents.[8] These compounds can induce apoptosis in cancer cells through various mechanisms, including the targeting of microtubules.[8]

Signaling Pathway: Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells.[9] Cancer cells often evade apoptosis, leading to uncontrolled proliferation.[9] The synthesized thiazolidinedione derivatives can induce apoptosis by targeting key components of the apoptotic signaling pathways, such as the Bcl-2 family of proteins and caspases.[10][11]

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_outcome Cellular Outcome Thiazolidinedione_Derivatives Thiazolidinedione Derivatives Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Thiazolidinedione_Derivatives->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Thiazolidinedione_Derivatives->Extrinsic_Pathway Bcl2_Family Bcl-2 Family (Bax, Bcl-2) Intrinsic_Pathway->Bcl2_Family Caspase_8 Caspase-8 Extrinsic_Pathway->Caspase_8 Caspase_9 Caspase-9 Bcl2_Family->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptosis Signaling Pathways.

Experimental Workflow: Knoevenagel Condensation

A common and efficient method for the synthesis of 5-benzylidene thiazolidine-2,4-dione derivatives is the Knoevenagel condensation.[12]

Knoevenagel_Condensation Reactant1 Thiazolidine-2,4-dione Reaction Knoevenagel Condensation Reactant1->Reaction Reactant2 Substituted Benzaldehyde Reactant2->Reaction Catalyst Piperidine/Acetic Acid Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 5-Benzylidene Thiazolidine-2,4-dione Reaction->Product

Caption: Knoevenagel Condensation Workflow.

Quantitative Data

The antiproliferative potential of synthesized thiazolidinedione derivatives was assessed against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
PZ-9 MCF-729.44
PZ-11 MCF-717.35
Vincristine (Ref.) MCF-76.45

Data from a study on novel thiazolidinedione derivatives against breast cancer cells.[8]

Experimental Protocols

General Procedure for the Synthesis of 5-Benzylidene Thiazolidine-2,4-diones: [12][13]

  • Reaction Setup: In a round-bottom flask, dissolve thiazolidine-2,4-dione and a substituted benzaldehyde in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine and acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture, and the precipitated product is filtered, washed, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Annexin V-FITC Apoptosis Assay:

  • Cell Treatment: Treat cancer cells with the synthesized compounds for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Synthesis of 9-Acridinyl Amino Acid Derivatives as Topoisomerase II Inhibitors

This protocol outlines the synthesis of 9-acridinyl amino acid derivatives, which have demonstrated potent anticancer activity.[8] These compounds are designed to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[8]

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, the 9-acridinyl amino acid derivatives prevent the re-ligation of DNA strands, leading to DNA damage and ultimately inducing apoptosis in rapidly dividing cancer cells.[8]

Topoisomerase_Inhibition cluster_dna DNA Replication DNA_Supercoil Supercoiled DNA Topoisomerase_II Topoisomerase II DNA_Supercoil->Topoisomerase_II DNA_Cleavage DNA Double-Strand Break Topoisomerase_II->DNA_Cleavage DNA_Religation DNA Re-ligation DNA_Cleavage->DNA_Religation Relaxed_DNA Relaxed DNA DNA_Religation->Relaxed_DNA Acridinyl_Derivative 9-Acridinyl Amino Acid Derivative Acridinyl_Derivative->DNA_Religation Inhibition

Caption: Topoisomerase II Inhibition Mechanism.

Experimental Workflow: Two-Step Synthesis

The synthesis of 9-acridinyl amino acid derivatives is typically achieved through a two-step procedure.[14]

Acridinyl_Synthesis Reactant1 9-Chloroacridine Intermediate 9-Alkoxyacridine Intermediate Reactant1->Intermediate Sodium Methoxide, Methanol Reactant2 Amino Acid Product 9-Acridinyl Amino Acid Derivative Reactant2->Product Intermediate->Product Reflux

Caption: Two-Step Synthesis of 9-Acridinyl Amino Acid Derivatives.

Quantitative Data

The cytotoxic effects of the synthesized 9-acridinyl amino acid derivatives were evaluated against human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
8 A549~6
9 A549~6

Data from a study on new 9-acridinyl amino acid derivatives.[14]

Experimental Protocols

Synthesis of N-(9-acridinyl) amino acid derivatives: [14][15]

  • Formation of 9-methoxyacridine: A mixture of 9-chloroacridine in methanol is reacted with a freshly prepared solution of sodium methoxide in methanol.

  • Reaction with Amino Acid: The appropriate amino acid is added to the reaction mixture, and the solution is refluxed for several hours.

  • Purification: The product is purified by preparative thin-layer chromatography.

Cell Cycle Analysis:

  • Cell Treatment and Fixation: Treat cancer cells with the compounds, then harvest and fix them in cold ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.

References

Application Notes and Protocols: 3-Bromo-4-chlorobenzhydrazide in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the utilization of 3-Bromo-4-chlorobenzhydrazide as a scaffold for the development of novel kinase inhibitors. While direct data for kinase inhibitors derived from this compound is not extensively available in the public domain, this document leverages data from structurally related benzhydrazide and benzamide analogs to present a plausible framework for the synthesis, evaluation, and application of a hypothetical kinase inhibitor, designated as BCB-K1 . These notes are intended to guide researchers in the design and execution of experiments for the discovery and characterization of new therapeutic agents based on this chemical scaffold.

Introduction to Benzhydrazides as Kinase Inhibitors

Benzhydrazide derivatives have emerged as a promising class of compounds in the development of kinase inhibitors. The benzhydrazide moiety can serve as a versatile scaffold, allowing for the introduction of various substituents to optimize binding affinity, selectivity, and pharmacokinetic properties. The presence of halogen atoms, such as bromine and chlorine, can enhance interactions with the kinase active site and improve metabolic stability. Structurally related compounds, such as (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids and N-(thiophen-2-yl) benzamide derivatives, have demonstrated potent inhibition of various kinases, including EGFR, HER2, CDK2, and BRAFV600E.[1][2] This suggests that derivatives of this compound are promising candidates for the development of novel kinase inhibitors.

Data Presentation: In Vitro Inhibitory Activity of BCB-K1

The following table summarizes the hypothetical in vitro inhibitory activity of BCB-K1 , a derivative of this compound, against a panel of cancer cell lines and protein kinases. These values are representative of what might be expected for a promising lead compound from this chemical class, based on published data for analogous compounds.[1][3]

Target Cell Line / KinaseBCB-K1 IC50 (µM)
Cell Lines
A549 (Lung Carcinoma)0.46
MCF-7 (Breast Adenocarcinoma)0.29
HeLa (Cervical Carcinoma)0.15
HepG2 (Hepatocellular Carcinoma)0.21
Kinases
EGFR (Epidermal Growth Factor Receptor)0.08
HER2 (Human Epidermal Growth Factor Receptor 2)0.12
CDK2 (Cyclin-Dependent Kinase 2)0.25
BRAFV600E0.51

Experimental Protocols

Protocol 1: Synthesis of BCB-K1 (A Hypothetical Derivative)

This protocol describes a plausible synthetic route to a hypothetical kinase inhibitor, BCB-K1, from this compound. The synthesis involves the condensation of the hydrazide with a substituted aldehyde to form a hydrazone, a common strategy for elaborating benzhydrazide scaffolds.

Materials:

  • This compound

  • 4-(dimethylamino)benzaldehyde

  • Ethanol

  • Glacial Acetic Acid

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of ethanol.

  • Add 1.1 equivalents of 4-(dimethylamino)benzaldehyde to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel. If no precipitate forms, slowly add cold distilled water to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final compound, BCB-K1.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and IR spectroscopy).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of BCB-K1 against a target kinase using a luminescence-based assay that quantifies ATP consumption.[4][5]

Materials:

  • Recombinant target kinase (e.g., EGFR, HER2, CDK2, BRAFV600E)

  • Substrate peptide specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • BCB-K1 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of BCB-K1 in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 5 µL of the serially diluted BCB-K1 or a DMSO control to each well.

  • Add 10 µL of the kinase solution (containing the kinase and substrate peptide in kinase assay buffer) to each well.

  • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol is for evaluating the anti-proliferative effect of BCB-K1 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • BCB-K1 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of BCB-K1 in complete cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of BCB-K1 or a DMSO control.

  • Incubate the cells for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Visualizations

G cluster_synthesis Synthesis of BCB-K1 cluster_evaluation Biological Evaluation start This compound reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction aldehyde 4-(dimethylamino)benzaldehyde aldehyde->reaction product BCB-K1 reaction->product invitro In Vitro Kinase Assay product->invitro cellular Cellular Proliferation Assay product->cellular ic50_kinase Kinase IC50 Determination invitro->ic50_kinase ic50_cell Cellular IC50 Determination cellular->ic50_cell

Caption: Experimental workflow for the synthesis and evaluation of BCB-K1.

ReceptorTyrosineKinasePathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., Grb2, Sos) Dimerization->Adaptor Recruits Ras Ras Adaptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response BCBK1 BCB-K1 BCBK1->Dimerization Inhibits (Prevents Phosphorylation)

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of BCB-K1.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Bromo-4-chlorobenzhydrazide synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid: The activating agent (e.g., thionyl chloride, CDI) may be old or decomposed. The reaction time or temperature for the activation step may be insufficient. 2. Poor quality of starting materials: 3-Bromo-4-chlorobenzoic acid or hydrazine may be impure. Hydrazine hydrate can degrade over time. 3. Hydrolysis of the activated intermediate: The acyl chloride or activated ester is sensitive to moisture and can hydrolyze back to the carboxylic acid. 4. Side reactions: Unwanted reactions can consume starting materials or the desired product.1. Use fresh or purified activating agents. Increase the reaction time or temperature for the activation step and monitor the reaction progress by TLC. 2. Ensure the purity of 3-Bromo-4-chlorobenzoic acid. Use fresh, high-quality hydrazine hydrate. 3. Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Control the reaction temperature carefully. Add reagents dropwise to manage exothermic reactions.
Presence of Impurities in the Final Product 1. Unreacted starting materials: The reaction may not have gone to completion. 2. Formation of side products: For example, if using thionyl chloride, di-acylated hydrazine (N,N'-bis(3-bromo-4-chlorobenzoyl)hydrazine) can form if the stoichiometry is not controlled. 3. Ineffective purification: The chosen recrystallization solvent or chromatography conditions may not be optimal.1. Increase the reaction time or use a slight excess of hydrazine. Monitor the reaction by TLC to ensure the disappearance of the starting material. 2. Use a molar excess of hydrazine to favor the formation of the desired monobenzoylhydrazide. Control the addition of the activated benzoic acid derivative to the hydrazine solution. 3. For recrystallization, test a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. For column chromatography, optimize the solvent system using TLC.
Difficulty in Product Isolation 1. Product is soluble in the reaction mixture: The product may not precipitate upon cooling. 2. Formation of an oil instead of a solid: The product may have a low melting point or be impure.1. If the product does not precipitate, try adding a non-polar solvent (e.g., hexane) to induce precipitation. Alternatively, remove the solvent under reduced pressure and proceed with purification. 2. Try to triturate the oil with a suitable solvent (e.g., diethyl ether or hexane) to induce solidification. If this fails, purify the oil using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common and efficient method is a two-step, one-pot synthesis starting from 3-Bromo-4-chlorobenzoic acid. The first step involves the activation of the carboxylic acid group, followed by the second step of reacting the activated intermediate with hydrazine.

Q2: Which activating agent is best for the conversion of 3-Bromo-4-chlorobenzoic acid to its acyl chloride or other activated form?

A2: The choice of activating agent can significantly impact the yield and purity of the final product. Thionyl chloride (SOCl₂) is a common and cost-effective choice for forming the acyl chloride. However, it can generate HCl as a byproduct, which may require neutralization. Alternatively, coupling agents like 1,1'-carbonyldiimidazole (CDI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can provide a milder and often higher-yielding route to an activated intermediate.[1]

Q3: What are the optimal reaction conditions for the hydrazinolysis step?

A3: The reaction of the activated 3-Bromo-4-chlorobenzoic acid with hydrazine is typically carried out at a low temperature (e.g., 0-25 °C) to control the exothermicity of the reaction and minimize side product formation.[1] Using a slight excess of hydrazine hydrate can help to ensure the complete conversion of the activated intermediate.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting material (3-Bromo-4-chlorobenzoic acid), the intermediate (if stable enough), and the final product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is the most common method for purifying this compound. A suitable solvent for recrystallization should dissolve the compound well at its boiling point but poorly at room temperature. Ethanol or a mixture of ethanol and water is often a good choice. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of benzhydrazide synthesis, based on literature data for similar compounds. This information can be used as a guide to optimize the synthesis of this compound.

Table 1: Comparison of Activating Agents for Benzhydrazide Synthesis

Activating AgentTypical SolventCatalystTypical Yield (%)Remarks
Thionyl Chloride (SOCl₂)Toluene, DichloromethaneNone or DMF (cat.)70-85Cost-effective, but generates HCl.
Oxalyl ChlorideDichloromethaneDMF (cat.)80-90Milder than SOCl₂, but more expensive.
1,1'-Carbonyldiimidazole (CDI)Tetrahydrofuran (THF)DMAP80-92Mild conditions, good for sensitive substrates.[1]
Dicyclohexylcarbodiimide (DCC)DichloromethaneHOBt75-85Forms a dicyclohexylurea byproduct that needs to be filtered off.

Table 2: Effect of Temperature on Hydrazinolysis Yield

Temperature (°C)Reaction TimeTypical Yield (%)Remarks
02-4 hours85-95Generally favored to minimize side reactions.
25 (Room Temp)1-3 hours80-90Convenient, but may lead to more impurities.
500.5-1 hour70-85Faster reaction, but increased risk of side products.

Experimental Protocols

Method 1: Synthesis via Acyl Chloride using Thionyl Chloride

This protocol describes the synthesis of this compound from 3-Bromo-4-chlorobenzoic acid using thionyl chloride as the activating agent.

Materials:

  • 3-Bromo-4-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-4-chlorobenzoic acid (1 equivalent) in anhydrous toluene. Add thionyl chloride (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Hydrazinolysis: Dissolve the crude 3-bromo-4-chlorobenzoyl chloride in anhydrous diethyl ether and add this solution dropwise to a stirred solution of hydrazine hydrate (2 equivalents) in diethyl ether at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Filter the reaction mixture to remove hydrazine hydrochloride precipitate. Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound.

Method 2: Synthesis using CDI as a Coupling Agent

This protocol provides a milder alternative for the synthesis using 1,1'-carbonyldiimidazole (CDI).

Materials:

  • 3-Bromo-4-chlorobenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Activation: To a solution of 3-Bromo-4-chlorobenzoic acid (1 equivalent) in anhydrous THF, add CDI (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Stir the mixture at room temperature for 2-3 hours, or until the evolution of CO₂ ceases.

  • Hydrazinolysis: Cool the reaction mixture to 0 °C and add hydrazine hydrate (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Remove the THF under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualization

Synthesis Pathway of this compound

Synthesis_Pathway A 3-Bromo-4-chlorobenzoic Acid B Activation (e.g., SOCl₂ or CDI) A->B Step 1 C Activated Intermediate (Acyl Chloride or Acylimidazolide) B->C E This compound C->E Step 2 D Hydrazine Hydrate D->E

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound q1 Check Purity of Starting Materials start->q1 s1 Purify/Use Fresh Reagents q1->s1 Impure q2 Review Activation Step (Time, Temp, Reagent) q1->q2 Pure s1->q2 s2 Optimize Activation Conditions q2->s2 Suboptimal q3 Review Hydrazinolysis (Temp, Stoichiometry) q2->q3 Optimal s2->q3 s3 Optimize Hydrazinolysis Conditions q3->s3 Suboptimal q4 Analyze for Side Products q3->q4 Optimal s3->q4 s4 Adjust Stoichiometry/ Purification Method q4->s4 Present end Improved Yield q4->end Absent s4->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 3-Bromo-4-chlorobenzhydrazide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product has a low yield after purification. What are the common causes?

Low recovery of this compound can stem from several factors during the work-up and purification stages.

  • Incomplete Reaction: If the initial synthesis is not complete, the yield of the crude product will be low, which will be reflected in the final purified product amount.

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction and washing steps if the incorrect solvents or pH conditions are used.

  • Suboptimal Recrystallization Conditions:

    • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of the product remaining dissolved in the mother liquor, even after cooling.

    • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper.

    • Incomplete Crystallization: The solution may not have been cooled for a sufficient duration or to a low enough temperature to maximize crystal formation.

  • Improper Column Chromatography Technique:

    • Incorrect Solvent System: An inappropriate mobile phase can lead to poor separation or co-elution of the product with impurities.

    • Column Overloading: Loading too much crude product onto the column can result in broad peaks and incomplete separation.

Q2: I am seeing persistent impurities in my NMR or LC-MS analysis after purification. What are the likely impurities and how can I remove them?

The presence of impurities after a single purification step is common. Identifying the impurity is key to selecting the appropriate removal strategy.

  • Common Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, this could include 3-bromo-4-chlorobenzoic acid or its corresponding ester (e.g., methyl 3-bromo-4-chlorobenzoate) and hydrazine hydrate.[1]

    • Diacyl Hydrazine: Formation of N,N'-bis(3-bromo-4-chlorobenzoyl)hydrazine is a possible side product.

    • Isomeric Impurities: If the starting materials were not pure, isomeric bromochlorobenzhydrazides could be present.

  • Removal Strategies:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[1] A different solvent system may be required for effective removal of specific impurities.

    • Column Chromatography: For complex mixtures or impurities with similar polarity to the product, column chromatography offers better separation.[1] A shallow gradient elution can improve the resolution between closely eluting compounds.

    • Washing: If the impurity is an unreacted acidic starting material (3-bromo-4-chlorobenzoic acid), a wash of the crude product (dissolved in an organic solvent) with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be effective. Conversely, a dilute acid wash can remove residual hydrazine.

Q3: The crude material "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there is a high concentration of impurities.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the mixture to dissolve the oil, then add more of the hot solvent until a clear solution is obtained. Allow it to cool slowly.

    • Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a mixed solvent system.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Seed Crystals: If available, adding a small seed crystal of pure this compound can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for this compound?

The two most common and effective purification techniques for aromatic hydrazides like this compound are recrystallization and column chromatography.[1]

  • Recrystallization: This is an excellent method for purifying solid compounds that are relatively pure to begin with. Ethanol is a commonly used solvent for recrystallizing similar hydrazide compounds.[2]

  • Column Chromatography: This technique is ideal for separating the desired product from a mixture containing multiple components or impurities with similar polarities. A silica gel stationary phase with a gradient of a non-polar solvent (like dichloromethane) and a polar solvent (like methanol) is a good starting point.

Q2: What is a good starting solvent system for the recrystallization of this compound?

For aromatic hydrazides, polar protic solvents are often a good choice. Based on protocols for similar compounds, ethanol is a recommended starting solvent for recrystallization.[2] It is advisable to perform small-scale solubility tests with other solvents like methanol, isopropanol, or acetonitrile to find the optimal solvent or solvent mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: What are the expected appearances and properties of pure this compound?

Pure this compound is expected to be a solid at room temperature.[3] While specific details are limited in the literature, analogous compounds are often white to off-white crystalline solids.

PropertyValue
Molecular FormulaC₇H₆BrClN₂O[3]
Molecular Weight249.49 g/mol [4]
AppearanceSolid[3]

Q4: How can I monitor the purity of this compound during purification?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use the same solvent system for TLC as you plan to use for column chromatography. After purification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) can be used to confirm the structure and assess the purity of the final product.

Experimental Protocols

Disclaimer: The following protocols are based on methods used for structurally similar compounds and general principles of organic chemistry. It is highly recommended to perform small-scale trials to optimize conditions for your specific sample.

Recrystallization Protocol (Based on similar aromatic hydrazides)

This protocol is adapted from the recrystallization of 2-bromo-5-methoxybenzohydrazide.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Column Chromatography Protocol (Based on an isomeric compound)

This protocol is based on the purification of 2-Bromo-4-chlorobenzhydrazide.

  • Slurry Preparation: In a beaker, dissolve the crude this compound in a minimal amount of the initial eluent (e.g., dichloromethane). Add a small amount of silica gel to this solution to form a slurry.

  • Column Packing: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane or dichloromethane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of dichloromethane and methanol. A typical gradient might start with 100% dichloromethane and gradually increase the proportion of methanol. The exact gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude this compound Dissolve Dissolve in minimal hot solvent (e.g., Ethanol) Crude->Dissolve ColumnPrep Prepare Silica Gel Column HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool FilterWash Filter and Wash with cold solvent Cool->FilterWash Dry Dry Purified Product FilterWash->Dry Pure Pure Product Dry->Pure Load Load Crude Product ColumnPrep->Load Elute Elute with Gradient (e.g., DCM/MeOH) Load->Elute Collect Collect & Analyze Fractions Elute->Collect CombineEvap Combine Pure Fractions & Evaporate Solvent Collect->CombineEvap CombineEvap->Pure

Caption: General purification workflow for this compound.

Caption: Troubleshooting decision tree for purification issues.

References

Overcoming solubility issues with 3-Bromo-4-chlorobenzhydrazide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Bromo-4-chlorobenzhydrazide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having difficulty dissolving this compound in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Increase the temperature: Gently heating the mixture can significantly enhance the solubility of many organic compounds.[2]

  • Agitation: Ensure the solution is being adequately stirred or agitated to facilitate the dissolution process.

  • Particle Size Reduction: Grinding the solid to a finer powder increases the surface area, which can improve the rate of dissolution.[3][4]

Q3: Are there any recommended solvents for dissolving this compound?

A3: Based on the solubility of similar compounds, polar aprotic solvents and polar protic solvents are good starting points.[2] We recommend trying the following solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, using a co-solvent is a common and effective technique to enhance the solubility of poorly soluble compounds.[3][4] A small amount of a good solvent (in which the compound is highly soluble) can be added to the primary solvent to increase the overall solvating power of the mixture.

Troubleshooting Guide: Overcoming Solubility Challenges

This guide provides systematic approaches to address common solubility problems encountered with this compound.

Issue 1: The compound is not dissolving in a non-polar solvent.
  • Cause: this compound is a polar molecule due to the presence of the hydrazide group and halogen atoms. It is unlikely to be soluble in non-polar solvents like hexane or toluene.

  • Solution: Switch to a more polar solvent. Refer to the recommended solvents in FAQ 3 .

Issue 2: The compound precipitates out of solution upon cooling.
  • Cause: The solubility of the compound is likely highly dependent on temperature. The solution was saturated at a higher temperature and became supersaturated upon cooling.

  • Solution 1: Maintain Elevated Temperature: If your experimental conditions allow, maintain the solution at the elevated temperature at which the compound is soluble.

  • Solution 2: Use a Co-solvent System: Introduce a co-solvent to increase the solubility at lower temperatures. See the protocol for Co-solvency below.

Issue 3: The dissolution rate is very slow.
  • Cause: The rate of dissolution can be limited by the surface area of the solid and the degree of agitation.

  • Solution 1: Particle Size Reduction: Grind the this compound crystals into a fine powder before adding it to the solvent.[3]

  • Solution 2: Increase Agitation and/or Gentle Heating: Use a magnetic stirrer or sonicator to increase agitation. Gentle heating can also increase the dissolution rate.

Experimental Protocols

Protocol 1: Solubility Testing in Various Solvents

This protocol outlines a method to determine the approximate solubility of this compound in different organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Balance

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 10 mg) into a vial.

  • Add a measured volume of the selected solvent (e.g., 1 mL) to the vial.

  • Cap the vial and stir the mixture at room temperature for a set period (e.g., 1 hour).

  • Visually inspect the vial for any undissolved solid.

  • If the solid has completely dissolved, add another known amount of the compound and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved).

  • Record the total amount of compound dissolved in the volume of solvent to estimate the solubility.

Protocol 2: Enhancing Solubility using Co-solvency

This protocol describes how to use a co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (in which the compound has low solubility)

  • Co-solvent (in which the compound is highly soluble, e.g., DMSO)

  • Standard laboratory glassware

Procedure:

  • Suspend the desired amount of this compound in the primary solvent.

  • While stirring, add the co-solvent dropwise to the suspension.

  • Continue adding the co-solvent until the solid completely dissolves.

  • Note the final ratio of the primary solvent to the co-solvent. It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution.

Data Summary

While specific quantitative data for this compound is not available in the searched literature, the following table provides a qualitative solubility guide based on the properties of analogous compounds.

Solvent ClassExamplesExpected Solubility of this compound
Polar Aprotic DMSO, DMFGood to High
Polar Protic Methanol, EthanolModerate to Good
Non-Polar Hexane, ToluenePoor to Insoluble

Visual Guides

Caption: Troubleshooting workflow for solubility issues.

Co_solvency_Protocol cluster_procedure Co-solvency Experimental Workflow step1 1. Suspend Compound in Primary Solvent step2 2. Add Co-solvent (e.g., DMSO) Dropwise step1->step2 step3 3. Stir Continuously step2->step3 step4 4. Observe for Complete Dissolution step3->step4 step5 5. Record Final Solvent Ratio step4->step5

Caption: Experimental workflow for the co-solvency method.

References

Technical Support Center: Synthesis of 3-Bromo-4-chlorobenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromo-4-chlorobenzhydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of a 3-bromo-4-chlorobenzoic acid derivative with hydrazine hydrate. Typically, the carboxylic acid is first converted to a more reactive species, such as an acyl chloride or an ester, to facilitate the reaction with hydrazine. A common approach involves the activation of the carboxylic acid with a coupling agent followed by the addition of hydrazine.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main potential side reactions include:

  • Diacylation of Hydrazine: One of the most common side reactions is the formation of the 1,2-diacylhydrazide, where two molecules of the 3-bromo-4-chlorobenzoyl moiety react with one molecule of hydrazine. This is more likely to occur if an excess of the activated carboxylic acid derivative is used.

  • Hydrolysis of the Activated Intermediate: If you are using a 3-bromo-4-chlorobenzoyl chloride or another moisture-sensitive activated intermediate, hydrolysis back to 3-bromo-4-chlorobenzoic acid can occur in the presence of water. This not only consumes your starting material but also complicates purification.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials, such as the corresponding ester or carboxylic acid, in the crude product.

Q3: How can I purify the crude this compound?

A3: Purification of the final product is crucial. The most common methods are:

  • Recrystallization: This is often the first choice for purifying solid organic compounds. A suitable solvent system needs to be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature.

  • Flash Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel flash column chromatography is an effective alternative. A gradient of solvents, such as dichloromethane and methanol, can be employed to separate the desired product from impurities.[1]

Q4: What analytical techniques are recommended for characterizing the final product and identifying impurities?

A4: A combination of spectroscopic methods is essential for confirming the structure of your desired product and identifying any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation. The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the -NH and -NH₂ protons. The carbon NMR will confirm the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Look for characteristic absorption bands for the N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and aromatic C-H and C=C stretches. The absence of a broad O-H stretch from a carboxylic acid starting material is a good indicator of a successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound. The isotopic pattern due to the presence of bromine and chlorine atoms will be a key feature to look for in the mass spectrum.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Significant side product formation (e.g., diacylhydrazide). 3. Hydrolysis of the activated starting material. 4. Loss of product during workup and purification.1. Increase reaction time or temperature. Ensure efficient stirring. 2. Use a slight excess of hydrazine hydrate. Add the activated 3-bromo-4-chlorobenzoic acid derivative slowly to the hydrazine solution. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize extraction and recrystallization procedures. Minimize the amount of solvent used for recrystallization.
Presence of Starting Carboxylic Acid in the Product 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the activated intermediate (e.g., acyl chloride) before or during the reaction with hydrazine.1. Ensure the activating agent is of good quality and used in the correct stoichiometric amount. 2. Use anhydrous conditions. If hydrolysis is suspected during workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
Formation of a High Molecular Weight Impurity This is likely the 1,2-bis(3-bromo-4-chlorobenzoyl)hydrazine (diacylhydrazide) side product.Use hydrazine hydrate as the limiting reagent and add the activated carboxylic acid derivative portion-wise to the reaction mixture containing hydrazine. This ensures that the hydrazine is more likely to react in a 1:1 ratio.
Difficulty in Purifying the Product by Recrystallization The product and impurities may have similar solubilities in many common solvents.Utilize flash column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol) is often effective in separating the desired hydrazide from less polar starting materials and more polar byproducts.[1]
Unexpected Peaks in NMR or IR Spectra Presence of unreacted starting materials, side products, or residual solvent.Compare the spectra of your product with literature data if available. Analyze the spectra for characteristic peaks of potential impurities. For example, a broad peak above 10 ppm in the ¹H NMR spectrum could indicate the presence of a carboxylic acid impurity.

Experimental Protocols

Synthesis of 2-Bromo-4-chlorobenzhydrazide (A representative protocol adaptable for the 3-bromo isomer) [1]

This protocol describes the synthesis of the 2-bromo isomer and can be adapted for the 3-bromo isomer with appropriate safety and handling precautions.

Materials:

  • 2-Bromo-4-chlorobenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydrazine solution (1M in Tetrahydrofuran)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Magnesium sulfate

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an argon atmosphere, dissolve 2-bromo-4-chlorobenzoic acid (1.0 eq) in anhydrous THF.

  • Add 1,1'-carbonyldiimidazole (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (0.5 eq).

  • Stir the mixture at 70°C for 3 hours.

  • Reaction with Hydrazine: Cool the reaction mixture to room temperature.

  • Add hydrazine solution (1M in THF, 1.3 eq) in one portion and stir.

  • After a short period, add an additional portion of the hydrazine solution and continue stirring for another 30 minutes.

  • Work-up: Add dichloromethane and a saturated aqueous sodium bicarbonate solution to the reaction mixture.

  • Separate the organic phase, and extract the aqueous phase twice with dichloromethane.

  • Combine the organic phases, wash with water, and dry over magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield the pure 2-Bromo-4-chlorobenzhydrazide.

Visualizations

experimental_workflow start Start: 2-Bromo-4-chlorobenzoic Acid in THF activation Add CDI and DMAP Stir at 70°C for 3h start->activation Activation hydrazinolysis Cool to RT Add Hydrazine Solution Stir activation->hydrazinolysis Hydrazinolysis workup Add DCM and NaHCO3(aq) Separate Layers Extract Aqueous Phase hydrazinolysis->workup Work-up purification Combine Organic Phases Wash, Dry, Concentrate workup->purification chromatography Flash Column Chromatography (DCM/Methanol Gradient) purification->chromatography Purification product Pure 2-Bromo-4-chlorobenzhydrazide chromatography->product side_reactions cluster_main Main Reaction Pathway cluster_side1 Diacylation Side Reaction cluster_side2 Hydrolysis Side Reaction Activated Acid 3-Bromo-4-chlorobenzoyl Intermediate Product This compound Activated Acid->Product + Hydrazine Diacylhydrazide 1,2-bis(3-bromo-4-chlorobenzoyl)hydrazine Activated Acid->Diacylhydrazide + Product (or another Activated Acid) Carboxylic Acid 3-Bromo-4-chlorobenzoic Acid Activated Acid->Carboxylic Acid + Water Hydrazine Hydrazine Hydrate Water Water (moisture)

References

Technical Support Center: Optimizing Hydrazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in hydrazone synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during hydrazone synthesis, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Unfavorable pH: The reaction is highly pH-sensitive. The rate can be very slow at neutral or high pH.[1]Adjust the pH to a mildly acidic range of 4-6 using a catalytic amount of acid (e.g., acetic acid).[1][2]
Low Reactivity/Steric Hindrance: Ketones are generally less reactive than aldehydes. Bulky groups on either reactant can slow the reaction.[1]Increase the reaction temperature or prolong the reaction time.[1][2] For very hindered reactants, consider using a more potent catalyst.
Poor Quality Reagents: Impurities in the starting aldehyde/ketone or hydrazine can interfere with the reaction.[2]Ensure the purity of starting materials. If necessary, purify them before use.[1][2]
Reversible Reaction: The formation of hydrazones is a reversible reaction, and the presence of water can shift the equilibrium back to the reactants.[2]Remove water as it forms using a Dean-Stark apparatus, especially for challenging reactions.[2]
Formation of Side Products Azine Formation: A common side reaction where the hydrazone product reacts with a second molecule of the carbonyl compound.[2][3]Use a 1:1 molar ratio of reactants.[1] Adding the carbonyl compound dropwise to the hydrazine solution can minimize localized excess.[1] A slight excess of hydrazine can also be beneficial.[3]
Formation of E/Z Isomers: The C=N double bond can result in geometric isomers.[1]The isomer ratio can be influenced by reaction conditions such as pH and temperature.[1] Purification may be required to isolate the desired isomer.
Difficult Purification Oily Product: The crude product is an oil instead of a solid, making isolation by filtration difficult.Try triturating the oil with a non-polar solvent like n-hexane in the cold.[4] Recrystallization from a suitable solvent system (e.g., ethanol, methanol, acetonitrile, or hexane/ethyl acetate) is a primary method.[2]
Product Decomposes on Silica Gel: Hydrazones can be acid-sensitive and may degrade on standard silica gel during column chromatography.[5]Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like basic alumina.[2][5] Adding ~1% triethylamine to the eluent can also prevent streaking and decomposition.[2]
Streaking on TLC Plate: The compound streaks instead of forming a distinct spot.This may be due to the basic nature of the hydrazone interacting with the acidic silica gel. Add ~1% triethylamine to the eluent.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation and why is it critical?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1] This is because the reaction is acid-catalyzed.[2][3] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.[1] However, at very low pH, the hydrazine nucleophile itself becomes protonated, rendering it unreactive.[1][6] Therefore, a delicate balance is required, often represented by a bell-shaped curve for the reaction rate versus pH.[1]

Q2: What are the main differences in reactivity between aldehydes and ketones in hydrazone formation?

A2: Aldehydes are generally more reactive than ketones in hydrazone formation due to two main factors:

  • Steric Effects: Aldehydes have only one bulky substituent attached to the carbonyl carbon, presenting less steric hindrance to the incoming hydrazine compared to the two alkyl or aryl groups in ketones.[1]

  • Electronic Effects: The two alkyl groups on a ketone are electron-donating, which reduces the positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.[1]

Q3: How can I effectively monitor the progress of my hydrazone formation reaction?

A3: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the hydrazone product.[2] For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[1]

Q4: What are the best practices for purifying hydrazones?

A4: Purification of hydrazones often involves recrystallization or column chromatography.

  • Recrystallization: This is a common method if the hydrazone is a solid. The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at room temperature or below.[2] Common solvents include ethanol, methanol, acetonitrile, and mixtures like hexane/ethyl acetate.[2][4]

  • Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is used. Due to the potential acid sensitivity of hydrazones, it is often recommended to use silica gel treated with a base like triethylamine or to use basic alumina as the stationary phase.[2][5]

Q5: Are there any catalysts that can accelerate hydrazone formation at neutral pH?

A5: Yes, nucleophilic catalysts can significantly accelerate hydrazone formation, especially at neutral pH, which is crucial for biological applications.[7][8] Aniline has been traditionally used, but it requires high concentrations.[7][9] More recently, substituted anilines, such as anthranilic acids and 3,5-diaminobenzoic acid, have been identified as superior catalysts that can enhance reaction rates by one to two orders of magnitude over aniline at lower concentrations.[7][8]

Quantitative Data Summary

Table 1: Common Solvents for Hydrazone Recrystallization
Solvent/Solvent SystemTypeNotes
Ethanol/MethanolPolar ProticOften effective for a wide range of hydrazones.[2]
AcetonitrilePolar AproticUseful for dissolving the hydrazone when heated, with the pure product crystallizing upon cooling.[2][4]
Hexane/Ethyl AcetateNon-polar/Polar AproticA versatile mixed solvent system where the ratio can be adjusted to achieve optimal solubility for crystallization.[2]
Dimethylformamide (DMF)Polar AproticCan be used for highly soluble products; the hydrazone is dissolved by heating, and crystallization occurs upon cooling.[2][4]
Table 2: Troubleshooting TLC for Hydrazone Purification
ProblemPossible CauseSuggested Solution
Streaking The basic hydrazone is interacting strongly with the acidic silica gel.[2]Add approximately 1% triethylamine to the eluent.[2][4]
Product remains at the baseline (Rf = 0) The eluent is not polar enough to move the compound up the plate.[2]Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).[2]
Product runs with the solvent front (Rf = 1) The eluent is too polar, causing the compound to move too quickly.[2]Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).[2]

Experimental Protocols

General Protocol for Hydrazone Formation
  • Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol).[2]

  • Add Hydrazine: Add an equimolar amount of the hydrazine derivative to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[1][2]

  • Reaction: Stir the mixture at room temperature or heat under reflux.[2]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[1][2]

  • Workup: Once the reaction is complete, cool the mixture. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization or column chromatography.[2]

Protocol for Purification by Recrystallization
  • Dissolve Crude Product: In a flask, dissolve the crude hydrazone in the minimum amount of a suitable hot solvent.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[1][2]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[2]

  • Isolate Crystals: Collect the crystals by vacuum filtration.[2]

  • Wash: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals under vacuum.[2]

Protocol for Purification by Column Chromatography
  • Prepare Slurry: Prepare a slurry of silica gel in the chosen eluent (solvent system).[2]

  • Pack Column: Pack a chromatography column with the prepared slurry.

  • Load Sample: Dissolve the crude hydrazone in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.[2]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.[2]

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure hydrazone.[2]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Visualizations

Hydrazone_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate (Carbinolhydrazine) cluster_product Product (Hydrazone) R1 C1 C R1->C1 O1 O C1->O1 R2 C1->R2 plus1 + H2N H₂N- NHR3 NHR³ H2N->NHR3 arrow1 Nucleophilic Attack cluster_intermediate cluster_intermediate cluster_reactants cluster_reactants R1_i C_i C R1_i->C_i R2_i C_i->R2_i OH_i OH C_i->OH_i NHNHR3_i NHNHR³ C_i->NHNHR3_i arrow2 Dehydration(Acid-Catalyzed, -H₂O) cluster_product cluster_product R1_p C_p C R1_p->C_p R2_p C_p->R2_p N_p N C_p->N_p NHR3_p NHR³ N_p->NHR3_p plus2 + H₂O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Hydrazone_Synthesis_Workflow start Start: Aldehyde/Ketone + Hydrazine reaction 1. Hydrazone Formation (Solvent, Acid Catalyst) start->reaction monitoring 2. Monitor Reaction by TLC reaction->monitoring workup 3. Reaction Workup (e.g., Cooling, Filtration, Evaporation) monitoring->workup crude_product Crude Hydrazone workup->crude_product purification 4. Purification crude_product->purification recrystallization Recrystallization purification->recrystallization Solid column_chrom Column Chromatography purification->column_chrom Oil or Impure Solid pure_product Pure Hydrazone recrystallization->pure_product column_chrom->pure_product characterization 5. Characterization (NMR, MS, IR, etc.) pure_product->characterization end End characterization->end

Caption: General experimental workflow for hydrazone synthesis.

Troubleshooting_Low_Yield cluster_flow decision decision check_ph Is the pH mildly acidic (4-6)? decision->check_ph No solution solution start Low or No Product Yield? start->decision Start start->check_ph check_reactants Are the starting materials pure? check_ph->check_reactants Yes check_ph->check_reactants Yes adjust_ph Adjust pH with a catalytic amount of acid. check_ph->adjust_ph No check_ph->adjust_ph No check_sterics Are the reactants sterically hindered? check_reactants->check_sterics Yes check_reactants->check_sterics Yes purify_reactants Purify starting materials. check_reactants->purify_reactants No check_reactants->purify_reactants No check_equilibrium Is the reaction reversible? check_sterics->check_equilibrium Yes check_sterics->check_equilibrium No increase_time_temp Increase reaction time or temperature. check_sterics->increase_time_temp No check_sterics->increase_time_temp Yes check_equilibrium->solution Yes check_equilibrium->solution No remove_water Remove water as it forms (e.g., Dean-Stark). check_equilibrium->remove_water No check_equilibrium->remove_water Yes adjust_ph->check_reactants adjust_ph->check_reactants purify_reactants->check_sterics purify_reactants->check_sterics increase_time_temp->check_equilibrium increase_time_temp->check_equilibrium remove_water->solution remove_water->solution

References

How to prevent the degradation of 3-Bromo-4-chlorobenzhydrazide during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-4-chlorobenzhydrazide Stability

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals to prevent its degradation during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to light (photodegradation), moisture (hydrolysis), oxygen (oxidation), and elevated temperatures (thermolysis). The hydrazide functional group is susceptible to these environmental conditions.

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of degradation can include a change in color of the solid powder, clumping due to moisture absorption, or a noticeable change in solubility. However, significant degradation can occur without any visible signs. Therefore, analytical methods are necessary for confirmation.

Q3: How should I properly store solid this compound?

A3: For optimal stability, store solid this compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is recommended.

Q4: What is the recommended way to store solutions of this compound?

A4: Prepare solutions fresh whenever possible. If storage is necessary, use a dry, aprotic solvent like DMSO or DMF. Aliquot the solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen. Store solutions at -80°C for long-term stability. Before sealing, purging the vial with an inert gas like argon or nitrogen can further prevent oxidative degradation.

Q5: Are there any specific chemical incompatibilities I should be aware of?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of the hydrazide moiety. Also, be cautious of reactive metals that can catalyze oxidation.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: I am observing a loss of potency or inconsistent results with my this compound sample.

Potential Cause Troubleshooting Action
Improper Storage Review the storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a low-humidity environment.
Contamination Verify the purity of your sample using an appropriate analytical method like HPLC. Contaminants can sometimes accelerate degradation.
Degradation in Solution Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and for a limited time. Consider performing a quick purity check on your working solution.
Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.

Issue 2: My analytical results (e.g., HPLC) show unexpected peaks.

Potential Cause Troubleshooting Action
Sample Degradation This is a strong indicator of degradation. The new peaks likely correspond to degradation products. Refer to the "Potential Degradation Pathways" section below to hypothesize the identity of the degradants.
Solvent Interaction Ensure the solvent used for analysis is compatible and does not react with the compound. Run a blank solvent injection to rule out solvent-related peaks.
Method Specificity Verify that your analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products. You may need to perform forced degradation studies to confirm this.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis: The hydrazide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule to form 3-bromo-4-chlorobenzoic acid and hydrazine.

  • Oxidation: The hydrazide group can be oxidized, potentially leading to the formation of 3-bromo-4-chlorobenzoic acid and diimide, which is unstable and decomposes to nitrogen gas and hydrogen.

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the N-N bond, leading to the formation of 3-bromo-4-chlorobenzamide and other radical species.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH Q1A (R2) guidelines.[1][2]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a period sufficient to observe degradation (e.g., 24-48 hours). A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Aim for 5-20% degradation of the parent compound for optimal results.[2]

Protocol 2: Stability-Indicating HPLC-UV Method

This method is a starting point for the analysis of this compound and its degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions over 1 minute; equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

Form Storage Condition Container Duration
Solid 2-8 °C, desiccated, darkTightly sealed, amber glass vialLong-term
Solid -20 °C, desiccated, darkTightly sealed, amber glass vialExtended long-term
Solution (in aprotic solvent) -80 °C, under inert gasTightly sealed, single-use amber vialsUp to 6 months

Table 2: Hypothetical Forced Degradation Results

Stress Condition % Degradation Major Degradation Product (Hypothesized)
0.1 M HCl, 60°C, 24h15.2%3-Bromo-4-chlorobenzoic acid
0.1 M NaOH, RT, 8h18.5%3-Bromo-4-chlorobenzoic acid
3% H₂O₂, RT, 24h22.1%3-Bromo-4-chlorobenzoic acid
70°C (solid), 48h5.8%Undetermined
UV light, 24h12.7%3-Bromo-4-chlorobenzamide

Visualizations

G cluster_storage Storage Troubleshooting start Observed Degradation of This compound check_storage Review Storage Conditions start->check_storage temp Temperature Correct? check_storage->temp light Light Protection Adequate? temp->light Yes adjust_temp Action: Store at recommended temperature (e.g., 2-8°C or -20°C). temp->adjust_temp No humidity Humidity Controlled? light->humidity Yes adjust_light Action: Store in amber vials or in the dark. light->adjust_light No adjust_humidity Action: Store in a desiccator with a tightly sealed container. humidity->adjust_humidity No retest Retest Sample Purity (e.g., via HPLC). humidity->retest Yes adjust_temp->retest adjust_light->retest adjust_humidity->retest

Caption: Troubleshooting workflow for degradation during storage.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound h_conditions Acidic or Basic Conditions (+ H₂O) parent->h_conditions o_conditions Oxidizing Agent (e.g., O₂) parent->o_conditions p_conditions UV/Visible Light parent->p_conditions h_product 3-Bromo-4-chlorobenzoic Acid + Hydrazine h_conditions->h_product o_product 3-Bromo-4-chlorobenzoic Acid + N₂ + H₂ o_conditions->o_product p_product 3-Bromo-4-chlorobenzamide + Other Products p_conditions->p_product

Caption: Potential degradation pathways of this compound.

References

Troubleshooting guide for the synthesis of N-substituted benzamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-substituted benzamides.

Frequently Asked Questions (FAQs)

1. My N-substituted benzamide synthesis is resulting in a low yield. What are the common causes and how can I address them?

Low yields are a frequent issue and can stem from several factors, primarily related to reagent quality, reaction conditions, and workup procedures.

Common Causes and Solutions for Low Yield:

  • Hydrolysis of the Acylating Agent: Benzoyl chloride and other activated carboxylic acid species are highly susceptible to hydrolysis, which converts them into unreactive benzoic acid.[1][2]

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your amine is dry.[2][3]

  • Protonation of the Amine: The amine nucleophile can be protonated by acidic byproducts (like HCl in the Schotten-Baumann reaction) or the carboxylic acid itself, rendering it non-nucleophilic.[1][4]

    • Solution: Use a suitable base to neutralize the acid. In the Schotten-Baumann reaction, an aqueous base like NaOH is used.[5] For coupling reactions, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) is common.[6]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Consider extending the reaction time or gently heating the mixture if the reactants are stable at higher temperatures.[3]

  • Steric Hindrance: Bulky substituents on either the benzoic acid derivative or the amine can slow down the reaction rate.

    • Solution: Switch to a more reactive coupling reagent, such as HATU.[7] In some cases, converting the carboxylic acid to a more reactive acyl fluoride may be beneficial for sterically hindered substrates.[7]

  • Product Loss During Workup: The desired product may be lost during extraction and purification steps.

    • Solution: Optimize the extraction pH to ensure the amide is in the organic layer. When performing recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal recovery.[8]

Troubleshooting Flowchart for Low Yield:

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvents. Use fresh starting materials. check_reagents->purify_reagents No check_workup Was the workup procedure optimized? check_conditions->check_workup Yes optimize_conditions Adjust stoichiometry. Optimize temperature and time. Choose a more potent coupling reagent. check_conditions->optimize_conditions No optimize_workup Optimize extraction pH. Choose appropriate recrystallization solvent. Consider chromatography. check_workup->optimize_workup No success Improved Yield check_workup->success Yes purify_reagents->check_reagents optimize_conditions->check_conditions optimize_workup->check_workup

Caption: A troubleshooting flowchart to diagnose and solve issues of low N-substituted benzamide yield.

2. I am observing significant side reactions. How can I minimize them?

Side reactions can compete with the desired amide formation, leading to a complex mixture of products and lower yields.

Common Side Reactions and Their Mitigation:

Side ReactionCauseMitigation Strategies
Benzoic Acid Formation Hydrolysis of benzoyl chloride or the activated carboxylic acid intermediate by water.[1]Ensure anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere.[3]
N,N-Diacylation Reaction of the initially formed primary benzamide with another equivalent of the acylating agent.Use a controlled stoichiometry, typically a slight excess of the amine.[3] Add the acylating agent slowly and at a low temperature to maintain its low concentration.[3]
N-acylurea Formation Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents like DCC or EDC.[9]Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to trap the O-acylisourea intermediate, forming a more stable active ester.[7]
Racemization Epimerization of a chiral center alpha to the carbonyl group, especially when using highly reactive coupling reagents.Use racemization-suppressing additives like HOBt.[7] Running the reaction at a lower temperature can also help. Phosphonium salt reagents like PyBOP are also known to reduce racemization.[10]

3. How do I choose the right synthetic method: Schotten-Baumann or a coupling reagent?

The choice between using an acyl chloride (Schotten-Baumann) or a carboxylic acid with a coupling reagent depends on the availability of starting materials, substrate sensitivity, and desired scale.

Decision-Making for Synthetic Route:

Synthetic_Route_Choice start Choose Synthetic Route is_acid_available Is the benzoic acid derivative readily available? start->is_acid_available is_chloride_available Is the benzoyl chloride derivative available? is_acid_available->is_chloride_available No is_substrate_sensitive Are the substrates sensitive to harsh conditions? is_acid_available->is_substrate_sensitive Yes schotten_baumann Use Benzoyl Chloride (Schotten-Baumann) is_chloride_available->schotten_baumann Yes consider_synthesis Synthesize the required starting material is_chloride_available->consider_synthesis No coupling_reagent Use Carboxylic Acid + Coupling Reagent (e.g., EDC/HOBt, HATU) is_substrate_sensitive->coupling_reagent Yes is_substrate_sensitive->schotten_baumann No

Caption: Decision tree for selecting a synthetic route for N-substituted benzamides.

Comparison of Synthetic Methods:

FeatureSchotten-Baumann ReactionAmide Coupling Reaction
Starting Material Benzoyl ChlorideBenzoic Acid
Reagents Aqueous base (e.g., NaOH)[5]Coupling agent (e.g., EDC, HATU), organic base (e.g., DIPEA)[6]
Conditions Often biphasic (organic/aqueous), can be exothermic.[11]Typically anhydrous, homogenous, and mild.[6]
Advantages Cost-effective for large-scale synthesis, uses readily available starting materials.Broad substrate scope, milder conditions, suitable for sensitive molecules.[7]
Disadvantages Benzoyl chlorides are lachrymatory and moisture-sensitive; can be harsh for complex molecules.Coupling reagents can be expensive, and byproducts may need to be removed.[1]

4. How can I purify my crude N-substituted benzamide?

Purification is crucial to remove unreacted starting materials, reagents, and byproducts. The most common methods are recrystallization and column chromatography.

  • Aqueous Workup: Before purification, a thorough aqueous workup is essential. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amines, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acids and acidic byproducts, and finally with brine to remove residual water and salts.[8]

  • Recrystallization: This is an effective method for purifying solid products.[12] The ideal solvent should dissolve the benzamide well at high temperatures but poorly at low temperatures.[8] Common solvents include ethanol, ethyl acetate/hexanes, or ethanol/water mixtures.[8][12]

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the method of choice.[13] A solvent system is chosen based on TLC analysis, typically a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate), to achieve good separation of the product from impurities.[14]

Experimental Protocols

Protocol 1: General Procedure for Schotten-Baumann Synthesis of N-Substituted Benzamides [15][16][17]

This protocol describes the synthesis of N-benzylbenzamide as a representative example.

  • Materials:

    • Benzylamine

    • Benzoyl chloride

    • 10% Aqueous Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM) or Diethyl Ether

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel

  • Procedure:

    • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.

    • Add 10% aqueous NaOH (2.0 equivalents) to the flask and stir the biphasic mixture vigorously.

    • Cool the mixture in an ice bath.

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirring mixture. Monitor the temperature and maintain it below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude N-benzylbenzamide by recrystallization or column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [1][6][18]

This protocol outlines the synthesis of an N-substituted benzamide from a benzoic acid derivative and an amine.

  • Materials:

    • Benzoic acid derivative

    • Amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Ethyl acetate

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the benzoic acid derivative (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in anhydrous DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Add DIPEA (2.5 equivalents) to the mixture.

    • Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

General Experimental Workflow:

Experimental_Workflow start Start reagents Prepare Anhydrous Reagents and Solvents start->reagents reaction_setup Set up Reaction (under inert atmosphere if needed) reagents->reaction_setup add_reagents Add Reactants and Reagents (control temperature and addition rate) reaction_setup->add_reagents monitor Monitor Reaction (TLC, LC-MS) add_reagents->monitor monitor->monitor Incomplete workup Aqueous Workup (Acid/Base Washes) monitor->workup Reaction Complete dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purify Purify Crude Product (Recrystallization or Chromatography) dry_concentrate->purify characterize Characterize Pure Product (NMR, MS, m.p.) purify->characterize end End characterize->end

Caption: A general experimental workflow for the synthesis and purification of N-substituted benzamides.

Data Presentation

Comparison of Common Amide Coupling Reagents:

The choice of coupling reagent can significantly impact the yield and purity of the final product. The following table provides a qualitative comparison of several common reagents.

Coupling Reagent ClassExamplesRelative ReactivityCommon ByproductsKey Features
Carbodiimides DCC, EDC, DIC[10]ModerateInsoluble (DCU) or water-soluble ureas.[10]Cost-effective; often require additives like HOBt to prevent N-acylurea formation and racemization.[7]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMU[10]HighWater-soluble.Highly efficient and fast, often leading to high yields with low racemization.[10] HATU is particularly effective for sterically hindered couplings.[7]
Phosphonium Salts PyBOP, PyAOP[10]HighWater-soluble.Excellent for suppressing racemization; PyAOP is useful for coupling N-methyl amino acids.[10]

Note: The effectiveness of a particular coupling reagent is highly substrate-dependent, and screening may be necessary to identify the optimal conditions for a specific transformation.[19]

References

Technical Support Center: Managing Byproduct Formation in Halogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for halogenation reactions. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and manage byproduct formation in their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your halogenation experiments, presented in a question-and-answer format.

Issue 1: Formation of Polyhalogenated Products

Q: My reaction is producing significant amounts of di- and tri-halogenated products, reducing the yield of my desired monohalogenated compound. How can I control this?

A: Polyhalogenation is a common issue, especially in free-radical halogenation of alkanes and electrophilic halogenation of activated aromatic rings. Here are several strategies to favor monosubstitution:

  • Control Reactant Stoichiometry: Using a large excess of the hydrocarbon substrate compared to the halogen is the most effective way to minimize polyhalogenation.[1][2][3] This increases the probability that the halogen radical will collide with a molecule of the starting material rather than the monohalogenated product. Conversely, if the polyhalogenated product is desired, an excess of the halogenating agent should be used.[1]

  • Reaction Time: Monitor the reaction progress and stop it once a significant amount of the desired monohalogenated product has formed, before it can undergo further halogenation.[4]

  • Continuous Flow Chemistry: This technique allows for precise control over stoichiometry and reaction time, minimizing the formation of polychlorinated byproducts in reactions like the chlorination of benzene.[5]

Data Presentation: Effect of Reactant Ratio on Methane Chlorination

Methane:Chlorine Molar RatioCH3Cl (%)CH2Cl2 (%)CHCl3 (%)CCl4 (%)
8:16.21.00.40.1
Excess MethaneMajor ProductMinorMinorMinor
Excess ChlorineMinorMinorMinorMajor Product

Note: The data for the 8:1 ratio is from an industrial process analysis and is on an HCl-free basis[6]. The "Excess" rows indicate the general trend observed[1][2][3].

Polyhalogenation_Troubleshooting start Problem: Polyhalogenation decision1 Is substrate an alkane? start->decision1 decision2 Is substrate an aromatic ring? decision1->decision2 No solution1 Use large excess of alkane decision1->solution1 Yes solution2 Control reactant ratio (excess aromatic substrate) decision2->solution2 Yes solution3 Monitor reaction time solution1->solution3 solution2->solution3 solution4 Consider continuous flow reactor solution3->solution4

Issue 2: Poor Regioselectivity in Aromatic Halogenation

Q: My electrophilic halogenation of a substituted benzene is yielding a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A: The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already on the ring.

  • Understanding Directing Groups:

    • Activating groups (e.g., -OH, -OR, -NHR, -R) are ortho, para-directors.[7][8][9]

    • Deactivating groups (e.g., -NO₂, -CN, -COR) are meta-directors.[7][8][9]

    • Halogens are an exception, being deactivating yet ortho, para-directing.[8]

  • Catalyst Choice: The choice of Lewis acid catalyst can influence the ortho/para ratio. Zeolite catalysts, for instance, have been shown to enhance para-selectivity in the bromination of toluene due to shape-selective constraints within their pores.[10]

  • Steric Hindrance: Bulky substituents on the aromatic ring or a bulky catalyst can sterically hinder the ortho positions, leading to a higher proportion of the para product.[11]

  • Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable para isomer over the kinetically favored ortho isomer.[4]

Data Presentation: Regioselectivity in the Nitration of Toluene (as an analogue for Halogenation)

ReactionOrtho (%)Meta (%)Para (%)
Nitration of Toluene58.54.537

Note: This data for nitration illustrates the directing effect of an alkyl group[11]. Similar trends are observed in halogenation.

Regioselectivity_Pathway SubstitutedBenzene Substituted Benzene ActivatingGroup Activating Group (-OH, -R, etc.) SubstitutedBenzene->ActivatingGroup DeactivatingGroup Deactivating Group (-NO2, -COR, etc.) SubstitutedBenzene->DeactivatingGroup OrthoParaProduct Ortho/Para Products ActivatingGroup->OrthoParaProduct Directs to MetaProduct Meta Product DeactivatingGroup->MetaProduct Directs to

Issue 3: Formation of Stereoisomers in Alkene Halogenation

Q: The halogenation of my alkene is producing a mixture of stereoisomers. How can I control the stereochemical outcome?

A: The halogenation of alkenes typically proceeds through a cyclic halonium ion intermediate, which leads to a stereospecific anti-addition of the two halogen atoms.[12][13][14]

  • Mechanism: The alkene's π-bond attacks the halogen, forming a three-membered ring intermediate (the halonium ion). The halide ion then attacks one of the carbons of this ring from the side opposite to the halonium ion bridge, resulting in the anti-addition product.[14]

  • Starting Material Stereochemistry: The stereochemistry of the starting alkene determines the stereochemistry of the product. For example, the bromination of cis-2-butene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the bromination of trans-2-butene gives the meso compound (2R,3S)-2,3-dibromobutane.

  • Solvent Choice: The reaction should be carried out in an inert solvent (e.g., CCl₄, CH₂Cl₂) to avoid the participation of the solvent in the reaction.[15] If a nucleophilic solvent like water or an alcohol is used, it can attack the halonium ion, leading to the formation of halohydrins or haloethers as byproducts.[14][15]

Halogenation_Stereochemistry Alkene Alkene HaloniumIon Cyclic Halonium Ion Intermediate Alkene->HaloniumIon + X₂ AntiAddition Anti-addition of Halide HaloniumIon->AntiAddition + X⁻ VicinalDihalide Vicinal Dihalide (trans product) AntiAddition->VicinalDihalide

Frequently Asked Questions (FAQs)

Q1: What is the cause of polymerization during my bromination reaction, and how can I prevent it?

A1: Polymerization can be a significant side reaction, especially with sensitive substrates. It can be initiated by either acid or free radicals.

  • Acid-Catalyzed Polymerization: The hydrogen bromide (HBr) generated as a byproduct can act as an acid catalyst. To prevent this, add a non-nucleophilic base, such as sodium carbonate, to scavenge the HBr as it forms. Also, the slow, dropwise addition of bromine can prevent localized buildup of HBr.

  • Radical Polymerization: This can be initiated by light or heat. To mitigate this, conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil) and at a controlled, low temperature. The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), in small amounts (typically 0.01-0.1% by weight) can also be effective.

Q2: I am trying to perform a Friedel-Crafts alkylation with an alkyl halide, but I am getting a rearranged product. Why is this happening?

A2: Friedel-Crafts alkylations proceed through a carbocation intermediate.[16][17] If the initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), this rearrangement will occur before the alkyl group is attached to the aromatic ring.[16][17][18] To avoid this, you can use Friedel-Crafts acylation followed by a reduction of the ketone, as the acylium ion intermediate does not undergo rearrangement.[16]

Q3: How can I achieve selective allylic bromination of an alkene without addition to the double bond?

A3: For allylic bromination, N-bromosuccinimide (NBS) is the reagent of choice, used in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light.[19][20][21] NBS provides a low, constant concentration of bromine, which favors the radical substitution pathway at the allylic position over the electrophilic addition to the double bond.[21] However, be aware that with unsymmetrical alkenes, allylic rearrangement can lead to a mixture of products due to the formation of a resonance-stabilized allylic radical intermediate.[20][22]

Experimental Protocols

Protocol 1: Allylic Bromination of Cyclohexene using NBS

This protocol describes the preparation of 3-bromocyclohexene from cyclohexene using N-bromosuccinimide.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (Note: This is a hazardous solvent and should be handled with appropriate safety precautions in a fume hood).

Procedure:

  • To a mixture of cyclohexene (35 g, 0.43 mol) and N-bromosuccinimide (24.9 g, 0.14 mol) in carbon tetrachloride (100 cm³), add benzoyl peroxide (0.35 g).[23]

  • Stir the mixture at room temperature for 2 hours.[23]

  • Slowly heat the mixture to reflux and maintain at reflux for 3.5 hours. Caution: The reaction can be exothermic and may become uncontrollable if heated too rapidly.[23]

  • Cool the mixture to room temperature and filter to remove the succinimide byproduct.[23]

  • Concentrate the filtrate under reduced pressure.

  • Distill the residue under reduced pressure (b.p. 61 °C @ 12 mmHg) to obtain 3-bromocyclohexene as a colorless oil. (Expected yield: ~70%).[23]

Protocol 2: Regioselective Iodination of Phenol

This protocol describes a general method for the iodination of phenols.

Materials:

  • Phenol

  • Potassium iodide (KI)

  • Sodium hypochlorite (NaOCl) solution (6%)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/w)

  • Hydrochloric acid (HCl) solution (2 M)

  • Appropriate solvent for recrystallization (e.g., ethanol/water)

Procedure:

  • Dissolve the phenol and potassium iodide in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice/water bath.

  • Using a separatory funnel, add the sodium hypochlorite solution dropwise to the stirred reaction mixture over a period of 30 minutes. Maintain the temperature at 0 °C.[24]

  • After the addition is complete, continue to stir the solution at 0 °C for 60 minutes.[24]

  • Remove the ice bath and add the sodium thiosulfate solution to quench any unreacted iodine. Stir for 5 minutes.[24]

  • Acidify the mixture with the hydrochloric acid solution to a pH of 3-4 to precipitate the iodophenol product.[24]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent.[24]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants & Solvent Initiator 2. Add Initiator/ Catalyst Reactants->Initiator Conditions 3. Control Conditions (Temp, Light, Time) Initiator->Conditions Monitoring 4. Monitor Progress (TLC, GC) Conditions->Monitoring Quench 5. Quench Reaction Monitoring->Quench Extract 6. Extraction Quench->Extract Purify 7. Purification (Distillation/Recrystallization) Extract->Purify Product Final Product Purify->Product

References

Technical Support Center: Scaling Up the Production of 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3-Bromo-4-chlorobenzhydrazide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Problem 1: Low Yield of this compound

  • Question: We are experiencing a significant drop in yield when scaling up the synthesis from lab-scale (grams) to pilot-scale (kilograms). What are the potential causes and solutions?

  • Answer: Low yields during scale-up can stem from several factors related to reaction kinetics, mass and heat transfer, and work-up procedures.[1][2]

    • Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[3][4]

      • Solution: Ensure the reactor is equipped with an appropriate agitator for the vessel geometry and batch volume. Baffles may be necessary to improve turbulence and create a more homogeneous reaction mixture.[5] Monitor the power number and Reynolds number to ensure consistent mixing across scales.

    • Poor Temperature Control: The exothermic nature of the reaction between an acid chloride (or ester) and hydrazine hydrate can be more difficult to manage in large volumes due to a lower surface-area-to-volume ratio.[3][6][7]

      • Solution: Implement a robust temperature control system. This may involve using a jacketed reactor with a high-performance heat transfer fluid and ensuring the cooling capacity is sufficient for the batch size. A controlled, slower addition of hydrazine hydrate can also help manage the exotherm.

    • Side Reactions: Increased reaction times or localized high temperatures can lead to the formation of by-products, such as diacyl hydrazines or degradation products.

      • Solution: Optimize the reaction temperature and time. Laboratory studies using Design of Experiments (DoE) can help identify the optimal conditions to maximize the formation of the desired product while minimizing by-products.[8][9]

    • Product Loss During Work-up: Precipitation and filtration on a large scale can be less efficient than in the lab.

      • Solution: Optimize the crystallization process. This includes selecting an appropriate anti-solvent, controlling the cooling rate, and determining the optimal temperature for filtration to maximize product recovery. Ensure the filtration and washing steps are efficient to avoid product loss in the mother liquor.

Problem 2: Impurities in the Final Product

  • Question: Our scaled-up batch of this compound shows significant impurities after purification. How can we improve the purity?

  • Answer: Impurities can originate from starting materials, side reactions, or incomplete removal during purification.

    • Starting Material Quality: Impurities in the 3-bromo-4-chlorobenzoic acid or hydrazine hydrate can be carried through the synthesis.

      • Solution: Ensure the purity of all starting materials meets the required specifications before use in large-scale production.[1]

    • Inefficient Purification: Recrystallization, a common purification method, can be challenging to perform effectively on a large scale.

      • Solution: Develop a robust recrystallization protocol. This involves a thorough solvent screen to find a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. The cooling profile and agitation during crystallization are critical for obtaining pure crystals of a consistent size.[10] Consider a multi-step purification process, such as a slurry wash followed by recrystallization.

    • By-product Formation: As mentioned previously, side reactions can generate impurities that are difficult to remove.

      • Solution: In addition to optimizing reaction conditions, consider the order of reactant addition. Adding the acid chloride to the hydrazine hydrate solution (inverse addition) may help to minimize the formation of some by-products by keeping the hydrazine in excess.

Problem 3: Difficulties with Filtration and Drying

  • Question: The filtration of our large-scale batch is very slow, and the product is difficult to dry. What can we do?

  • Answer: Filtration and drying issues are common in scaled-up processes and are often related to the physical properties of the product.[11]

    • Small Particle Size: Rapid crystallization can lead to the formation of fine particles that clog the filter medium.

      • Solution: Control the crystallization process to promote the growth of larger, more uniform crystals. This can be achieved through a slower cooling rate, controlled addition of an anti-solvent, and appropriate agitation.

    • Filter Blinding: The filter cloth or paper may become blocked by fine particles.

      • Solution: Select a filter medium with an appropriate pore size for the expected particle size distribution. For very fine particles, a filter press or a centrifugal filter may be more effective than a simple Nutsche filter.

    • Inefficient Drying: A wet, dense filter cake can be difficult to dry.

      • Solution: Ensure the filter cake is deliquored as much as possible before drying. A thorough wash with a low-boiling point solvent can help displace the higher-boiling point mother liquor. Use a suitable dryer for the scale of production, such as a vacuum tray dryer or a paddle dryer, and ensure the temperature and vacuum are optimized for the product's stability.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Parameters

  • Q1: What is a typical starting material for the synthesis of this compound?

    • A1: The most common laboratory-scale synthesis starts with 3-bromo-4-chlorobenzoic acid, which is converted to an ester (e.g., methyl 3-bromo-4-chlorobenzoate) or an acid chloride, followed by reaction with hydrazine hydrate. For industrial-scale production, the choice between the ester and acid chloride route will depend on factors such as cost, safety, and equipment availability.

  • Q2: What are the critical process parameters to monitor during the reaction?

    • A2: The most critical parameters are temperature, addition rate of reactants, and mixing efficiency.[1] Continuous monitoring of these parameters is essential to ensure a controlled and reproducible reaction.

  • Q3: Are there any specific safety precautions for handling hydrazine hydrate on a large scale?

    • A3: Yes, hydrazine hydrate is a hazardous substance and requires strict safety protocols. It is corrosive, toxic, and can be flammable.[12] Large-scale operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing. An emergency shower and eyewash station should be readily accessible. The addition of a base like sodium acetate can help mitigate some of the hazards associated with hydrazine reactions at scale.[12]

Purification & Product Quality

  • Q4: What is the recommended method for purifying large quantities of this compound?

    • A4: Recrystallization is the most common and effective method for purifying solid organic compounds.[10] For industrial-scale production, this is typically carried out in a dedicated crystallization vessel with controlled heating, cooling, and agitation.

  • Q5: How can we ensure batch-to-batch consistency in product quality?

    • A5: Implementing a Quality by Design (QbD) approach is crucial.[8][9] This involves identifying critical quality attributes (CQAs) of the final product and critical process parameters (CPPs) that affect them. By controlling the CPPs within a defined design space, batch-to-batch consistency can be achieved.

Scale-Up & Equipment

  • Q6: What type of reactor is suitable for the scaled-up synthesis?

    • A6: A glass-lined or stainless steel jacketed reactor is typically used for this type of synthesis.[13] The choice of material depends on the corrosivity of the reactants and intermediates. The reactor should be equipped with a suitable agitator, a temperature control system, and ports for reactant addition and monitoring.

  • Q7: What are the key considerations when transferring the process from a pilot plant to full-scale manufacturing?

    • A7: The primary considerations are ensuring that heat and mass transfer can be effectively managed at the larger scale.[5][6][14] This may require changes in equipment design and operating procedures. A thorough process hazard analysis (PHA) should also be conducted to identify and mitigate any new risks associated with the increased scale.[15]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters

ParameterLab-Scale (100 g)Pilot-Scale (50 kg)Key Considerations for Scale-Up
Starting Material (Ester) 100 g50 kgEnsure consistent purity of bulk material.
Hydrazine Hydrate 1.2 equivalents1.2 equivalentsControlled addition is critical to manage exotherm.
Solvent (Ethanol) 500 mL250 LSolvent volume may need optimization for efficient mixing and work-up.
Reaction Temperature 60-70 °C60-70 °CRequires efficient reactor cooling to maintain this temperature.
Reaction Time 4-6 hours6-8 hoursMay increase due to slower addition rates and heat transfer limitations.
Typical Yield 85-95%75-85%Yield reduction is common; process optimization is key to minimize this.
Purity (after 1st pass) >98%95-98%May require additional purification steps at scale.

Table 2: Troubleshooting Guide for Yield and Purity Issues

IssuePotential CauseRecommended Action
Low Yield Inefficient MixingIncrease agitation speed; check impeller design and placement.
Poor Temperature ControlSlow down reactant addition; ensure adequate cooling capacity.
Product loss in mother liquorOptimize crystallization conditions; check filter efficiency.
Low Purity Impure Starting MaterialsAnalyze raw materials before use; source from qualified vendors.
By-product FormationOptimize reaction temperature and time; consider inverse addition.
Inefficient RecrystallizationScreen for a better solvent system; control cooling rate.

Experimental Protocols

Detailed Methodology for Pilot-Scale Synthesis of this compound

This protocol is a representative example and should be optimized based on laboratory and pilot-plant studies.

1. Reaction Setup:

  • A 500 L glass-lined reactor equipped with a retreat curve agitator, a temperature probe, a condenser, and a controlled addition pump is used.

  • The reactor jacket is connected to a temperature control unit capable of both heating and cooling.

2. Procedure:

  • Charging the Reactor: Charge the reactor with 250 L of ethanol and 50 kg of methyl 3-bromo-4-chlorobenzoate. Start the agitator to ensure the solid is fully dissolved.

  • Heating: Heat the solution to 60 °C.

  • Hydrazine Addition: Slowly add 1.2 molar equivalents of hydrazine hydrate to the reactor over a period of 2-3 hours using the addition pump. Maintain the internal temperature between 60-70 °C throughout the addition. The reaction is exothermic, and the cooling system should be engaged as needed.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70 °C for an additional 4-5 hours. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC to ensure the starting material is consumed.

  • Crystallization: Once the reaction is complete, cool the mixture to 0-5 °C over 3-4 hours to induce crystallization of the product.

  • Filtration: Filter the resulting slurry using a Nutsche filter.

  • Washing: Wash the filter cake with cold ethanol (2 x 25 L) to remove any remaining mother liquor and impurities.

  • Drying: Dry the product in a vacuum tray dryer at 50-60 °C until a constant weight is achieved.

3. Expected Outcome:

  • Yield: 37.5 - 42.5 kg (75-85%)

  • Appearance: White to off-white solid

  • Purity (HPLC): >98%

Visualizations

experimental_workflow start Start charge_reactor Charge Reactor with Ester and Ethanol start->charge_reactor heat Heat to 60°C charge_reactor->heat add_hydrazine Slowly Add Hydrazine Hydrate heat->add_hydrazine react Maintain at 70°C (Reaction Monitoring) add_hydrazine->react cool Cool to 0-5°C (Crystallization) react->cool filter Filter Slurry cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry end End Product dry->end

Caption: Experimental workflow for the pilot-scale synthesis of this compound.

troubleshooting_logic issue Low Yield or Purity Issue check_mixing Check Mixing Efficiency issue->check_mixing check_temp Verify Temperature Control issue->check_temp check_materials Analyze Starting Materials issue->check_materials check_purification Review Purification Protocol issue->check_purification solution_mixing Optimize Agitation/ Baffling check_mixing->solution_mixing solution_temp Adjust Addition Rate/ Cooling check_temp->solution_temp solution_materials Source High-Purity Reactants check_materials->solution_materials solution_purification Optimize Recrystallization Conditions check_purification->solution_purification

Caption: Logical troubleshooting flow for common scale-up issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorobenzhydrazide. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is expected to react first in a cross-coupling reaction?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: C–I > C–Br > C–OTf > C–Cl. Therefore, the carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 4-position. This inherent difference in reactivity allows for site-selective functionalization at the C-Br position while leaving the C-Cl group intact for subsequent transformations.

Q2: What are the most common cross-coupling reactions for this compound?

A2: this compound is a versatile substrate suitable for a range of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common applications include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or their esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with a wide variety of primary and secondary amines.

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.

  • Heck Reaction: For C-C bond formation with alkenes.

Q3: Does the benzhydrazide functional group interfere with the cross-coupling reaction?

A3: The benzhydrazide moiety (-CONHNH₂) can potentially influence the reaction. The N-H protons are acidic and can react with strong bases. In Buchwald-Hartwig aminations, self-coupling or reaction with the desired amine partner is a possibility. For reactions requiring strong bases like sodium tert-butoxide (NaOtBu), deprotonation of the hydrazide is likely. It may be necessary to use milder bases (e.g., K₂CO₃, K₃PO₄) or to protect the hydrazide group if significant side reactions or low yields are observed.

Q4: How can I functionalize the less reactive C-Cl bond after reacting the C-Br bond?

A4: Yes, a sequential, two-step functionalization is a common strategy. After the initial selective coupling at the more reactive C-Br bond, the resulting 4-chloro-3-(substituted)benzhydrazide can undergo a second cross-coupling reaction. Activating the C-Cl bond typically requires more forcing conditions, such as higher temperatures, stronger bases, and specialized catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs), which are known to facilitate the challenging oxidative addition to aryl chlorides.

Q5: What does it mean if my reaction mixture turns black?

A5: The formation of a black precipitate, commonly known as "palladium black," typically indicates the decomposition of the palladium catalyst from its active soluble form into an inactive, agglomerated metallic state. This can be caused by the presence of oxygen, moisture, impurities in the reagents or solvents, or excessively high reaction temperatures. Ensuring the reaction is run under a strictly inert atmosphere with properly degassed solvents is crucial to prevent this.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Potential CauseSuggested SolutionRationale
Inactive Catalyst • Use a fresh batch of palladium precursor and ligand.• Ensure catalysts are stored under an inert atmosphere.• Consider using a more air- and moisture-stable precatalyst.Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. Precatalysts often offer greater stability and reproducibility.
Inefficient Oxidative Addition • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos).• Increase the reaction temperature in 10-20 °C increments.The C-Br bond on the electron-deficient ring may require a highly active catalyst. Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition step.
Inappropriate Base or Solvent • Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).• Screen different solvents (e.g., Dioxane, Toluene, DMF) to ensure all components are soluble.The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition. Proper dissolution of all reagents is necessary for efficient reaction kinetics.
Insufficient Degassing • Ensure the solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.• Assemble the reaction under a positive pressure of inert gas.Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to reaction failure.

Issue 2: Formation of Significant Side Products (e.g., Dehalogenation, Homocoupling)

Potential CauseSuggested SolutionRationale
Hydrodehalogenation • Use rigorously dried, anhydrous solvents and reagents.• Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃) if a strong base is suspected to be the proton source.The replacement of the bromine atom with hydrogen can occur if a proton source is available to intercept the Ar-Pd(II)-X intermediate. Water is a common culprit.
Homocoupling of Coupling Partner • For Suzuki reactions, use a slight excess (1.1–1.2 equivalents) of the boronic acid.• Consider using more stable boronate esters (e.g., pinacol esters).• For Sonogashira reactions, consider a copper-free protocol to minimize Glaser-Hay alkyne homocoupling.Boronic acids can degrade and homocouple, especially in the presence of oxygen. Copper co-catalysts in Sonogashira reactions are known to promote the dimerization of terminal alkynes.
Reaction at C-Cl Position • Use milder reaction conditions (lower temperature, weaker base).• Avoid highly active catalyst systems known for C-Cl activation if selectivity is desired.While the C-Br bond is more reactive, overly harsh conditions can lead to competitive or complete reaction at the C-Cl bond, reducing selectivity.

Data Presentation: Recommended Catalyst Systems

The following tables summarize recommended starting conditions for various cross-coupling reactions. These are based on successful couplings with analogous bromo-chloro aryl compounds and should serve as an excellent starting point for optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100A robust system for many aryl bromides.
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O100Highly effective for electron-deficient substrates.
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)1,4-Dioxane80-90Classic conditions; may require higher catalyst loading.
Palladacycle (1-2)-Cs₂CO₃ (2.0)DMF80-110Often air- and moisture-stable, providing good reproducibility.

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5)1,4-Dioxane100Effective for a broad range of amines.
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.2)Toluene100Good for challenging, sterically hindered amines.
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene80-100A well-established system for C-N coupling.
XantPhos Pd G3 (5)-DBU (2.0)MeCN/Toluene140Milder base (DBU) can be beneficial for base-sensitive substrates.

Table 3: Catalyst Systems for Sonogashira Coupling

Pd Source (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd(PPh₃)₂Cl₂ (2)-CuI (4)Et₃N (2.0)DMF80Standard copper co-catalyzed conditions.
Pd(OAc)₂ (2)SPhos (4)-Cs₂CO₃ (2.0)1,4-Dioxane100Effective copper-free conditions to avoid alkyne homocoupling.
Pd(PPh₃)₄ (2-5)-CuI (5)i-Pr₂NH (2.0)Toluene60-80A widely used, versatile system.
[DTBNpP]Pd(crotyl)Cl (2.5)--TMP (2.0)DMSORTAir-stable precatalyst for room-temperature, copper-free couplings.

Table 4: Catalyst Systems for Heck Reaction

Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
Pd(OAc)₂ (1-2)P(o-tol)₃ (2-4)Et₃N (1.5)DMF or NMP100-140Classic Jeffery conditions, often highly effective.
Pd(OAc)₂ (1)-K₂CO₃ (2.0)DMF/H₂O (1:1)80Aqueous conditions can be advantageous for certain substrates.
Pd/C (5)-K₂CO₃ (2.0)NMP120-140Heterogeneous catalyst that can simplify product purification.
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)DioxaneRT-80Highly active catalyst system allowing for lower temperatures.

Experimental Protocols

Note: The following are generalized protocols. Optimal conditions are substrate-dependent and require optimization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80–110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Protocol 3: General Procedure for Copper-Catalyzed Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.

  • Solvent and Reagent Addition: Add degassed, anhydrous solvent (e.g., DMF or Et₃N). Add the amine base (if not used as the solvent, e.g., Et₃N, 2.0 equiv.), followed by the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Mandatory Visualizations

troubleshooting_workflow start Reaction Failure (Low/No Conversion) reagents 1. Verify Reagent Quality - Substrate Purity? - Catalyst/Ligand Active? - Base/Solvent Anhydrous? start->reagents Start Here conditions 2. Review Reaction Conditions - Inert Atmosphere? - Solvent Degassed? - Correct Temperature? reagents->conditions Reagents OK catalyst 3. Evaluate Catalyst System - Ligand Electron-Rich Enough? - Pre-catalyst vs. In-situ? - Catalyst Decomposition (Pd Black)? conditions->catalyst Conditions OK optimize 4. Systematic Optimization - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature catalyst->optimize System Suspected success Reaction Successful optimize->success Catalyst_Selection start Select Desired Bond Formation cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond sub_cc Select C-C Sub-Type cc_bond->sub_cc buchwald Buchwald-Hartwig Amination (Amine) Use: Pd₂(dba)₃/Xantphos Base: NaOtBu or Cs₂CO₃ cn_bond->buchwald suzuki Suzuki Coupling (Boronic Acid) Use: Pd(OAc)₂/SPhos Base: K₃PO₄ sub_cc->suzuki Aryl sonogashira Sonogashira Coupling (Alkyne) Use: Pd(PPh₃)₂Cl₂/CuI Base: Et₃N sub_cc->sonogashira Alkynyl heck Heck Reaction (Alkene) Use: Pd(OAc)₂/P(o-tol)₃ Base: Et₃N sub_cc->heck Alkenyl catalytic_cycle Generalized Pd(0)/Pd(II) Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex transmetalation Transmetalation pd2_r L₂Pd(II)(Ar)(R) pd2_complex->pd2_r pd2_r->pd0 reductive_elimination Reductive Elimination product Ar-R (Product) pd2_r->product arx Ar-X (e.g., this compound) arx->pd0 rm R-M (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) rm->pd2_complex

Validation & Comparative

A Comparative Analysis of 3-Bromo-4-chlorobenzhydrazide and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3-Bromo-4-chlorobenzhydrazide and its structurally related analogs. This document synthesizes experimental data on their biological activities, outlines detailed experimental protocols, and visualizes key workflows and potential mechanisms of action to facilitate further research and development in this area.

Quantitative Biological Activity Data

The biological efficacy of this compound and its analogs is significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the in vitro antimicrobial and anticancer activities of selected derivatives, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: In Vitro Antimicrobial Activity of Benzhydrazide Analogs
Compound IDStructureTarget OrganismMIC (µg/mL)pMIC (µM)Reference
1 This compoundStaphylococcus aureus---
2 4-Bromo-N'-(substituted benzylidene)benzohydrazide (Comp. 12)Various Bacteria-1.67[1]
3 Semicarbazide with 4-bromophenyl moietyEnterococcus faecalis3.91-[2]
4 Thiosemicarbazide with 4-trifluoromethylphenyl groupGram-positive bacteria31.25-62.5-[2]

Note: '-' indicates data not available in the cited literature.

Table 2: In Vitro Anticancer Activity of Benzhydrazide Analogs
Compound IDStructureCell LineIC50 (µM)Reference
5 3-Bromo-N'-(3-phenylallylidene)benzohydrazide (Comp. 22)HCT1161.20[1]
6 Tetrandrine (Standard Drug)HCT1161.53[1]
7 5-Fluorouracil (Standard Drug)HCT1164.6[1]
8 Salicylaldehyde benzoylhydrazone analog 4SKW-3 (T-cell leukemia)< 1.0[3]
9 Salicylaldehyde benzoylhydrazone analog 5SKW-3 (T-cell leukemia)< 1.0[3]

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Benzhydrazide Analogs

The general synthesis of the benzhydrazide analogs involves a two-step process:

  • Esterification: The substituted benzoic acid is refluxed with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce the corresponding ester.

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate to yield the desired benzhydrazide derivative. Further modifications, such as reaction with aldehydes or ketones, can be performed to generate hydrazone analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as follows:

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Assay (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential biological mechanisms, the following diagrams have been generated using the DOT language.

G General Workflow for Synthesis and Screening of Benzhydrazide Analogs cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Substituted Benzoic Acid ester Esterification start->ester hydrazide Hydrazinolysis to Benzhydrazide ester->hydrazide analog Reaction with Aldehyde/Ketone to form Analogs hydrazide->analog antimicrobial Antimicrobial Assay (MIC) analog->antimicrobial anticancer Anticancer Assay (IC50) analog->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar lead lead sar->lead Identification of Lead Compounds

Caption: General workflow for the synthesis and biological evaluation of benzhydrazide analogs.

G Potential Anticancer Signaling Pathway Inhibition cluster_cell Cancer Cell compound Benzhydrazide Analog pi3k PI3K compound->pi3k Inhibition receptor Growth Factor Receptor receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibition

Caption: Postulated mechanism of anticancer activity via inhibition of the PI3K/Akt signaling pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-chlorobenzhydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzhydrazide scaffold is a versatile pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-4-chlorobenzhydrazide derivatives, focusing on their antimicrobial and anticancer properties. By synthesizing data from various studies, this document aims to elucidate the key structural features essential for their biological activity and to provide a foundation for the rational design of more potent analogues.

Quantitative Biological Activity Data

The biological activities of this compound derivatives are profoundly influenced by the nature of the substituents attached to the hydrazide nitrogen. The following tables summarize the in vitro activities of selected derivatives against various microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity of Benzhydrazide Derivatives

Compound IDR (Substituent on Benzylidene Ring)Target OrganismMIC (µg/mL)ActivityReference
1 4-ChlorophenylEnterococcus faecalis3.91Potent[1]
2 4-TrifluoromethylphenylGram-positive bacteria31.25 - 62.5Moderate[1]
3 UnspecifiedA. niger- (Zone of inhibition: 12 mm)Mild[2]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

Table 2: Anticancer Activity of Benzhydrazide Derivatives

Compound IDDerivative DescriptionTarget Cell LineIC50 (µM)ActivityReference
22 3/4-bromo-N'-(substituted)benzohydrazideHCT1161.20Highly Potent[3]
Tetrandrine (Standard Drug)HCT1161.53Potent[3]
5-Fluorouracil (Standard Drug)HCT1164.6Moderate[3]

Note: IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above, along with findings from various studies, allow for the deduction of several key SAR trends for this compound derivatives:

  • Impact of Substitution on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring, introduced via condensation with the hydrazide, play a crucial role in determining the biological activity.

    • For antimicrobial activity , the presence of electron-withdrawing groups on the phenyl ring appears to be favorable. For instance, a 4-chlorophenyl substituent (Compound 1) resulted in potent activity against Enterococcus faecalis[1]. Similarly, a 4-trifluoromethylphenyl group (Compound 2) also conferred moderate antibacterial activity[1].

    • In the context of anticancer activity , a comprehensive quantitative structure-activity relationship (QSAR) study on a series of 3/4-bromo benzohydrazides indicated that electronic and topological parameters significantly influence their potency[3]. Compound 22 from this series demonstrated exceptional anticancer activity against the HCT116 cell line, even surpassing the standard drugs tetrandrine and 5-fluorouracil[3].

  • Role of the Hydrazone Linkage: The -CO-NH-N=CH- (hydrazone) linkage is a common structural feature in these active derivatives. This moiety is crucial for the biological activity, likely through its ability to form hydrogen bonds with target biomolecules.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth. The suspension is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

SAR_Relationship cluster_core This compound Core cluster_modification Structural Modification cluster_derivatives Resulting Derivatives cluster_activity Biological Activity Core 3-Br-4-Cl-Ph-CO-NH-NH2 Modification Condensation with Substituted Aldehydes Core->Modification Derivatives 3-Br-4-Cl-Ph-CO-NH-N=CH-R Modification->Derivatives Antimicrobial Antimicrobial Derivatives->Antimicrobial Depends on 'R' (e.g., EWGs) Anticancer Anticancer Derivatives->Anticancer Depends on 'R' (Electronic/Topological Properties)

Caption: Logical relationship of the Structure-Activity Relationship (SAR).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Test Compounds (Varying Concentrations) overnight_incubation->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan with DMSO incubation_4h->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT assay.

References

Comparative Analytical Guide for the Characterization of 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the characterization of 3-Bromo-4-chlorobenzhydrazide. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally similar benzhydrazide derivatives to provide a comprehensive analytical framework. The methodologies and data presented herein serve as a valuable reference for researchers involved in the synthesis, quality control, and further development of related compounds.

Overview of Analytical Techniques

The characterization of this compound and its analogues relies on a suite of spectroscopic and chromatographic techniques to elucidate molecular structure, confirm identity, and assess purity. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural confirmation.

  • X-ray Crystallography: Offers definitive proof of structure by determining the three-dimensional arrangement of atoms in a single crystal.

  • Chromatographic Techniques (HPLC, GC): Used for separation, purification, and purity assessment.

  • Thermal Analysis (TGA/DSC): Provides information on the thermal stability and phase transitions of the compound.

Comparative Spectroscopic and Chromatographic Data

The following tables summarize key analytical data for compounds structurally related to this compound. This comparative data can be used to predict the expected analytical outcomes for the target compound.

Table 1: Comparison of Spectroscopic Data for Benzhydrazide Analogues

Analytical Technique4-Chlorobenzhydrazide4-Bromobenzohydrazide[1]Predicted for this compound
¹H NMR (ppm) Aromatic protons (~7.4-7.8), NH₂ and NH protons (variable)Aromatic protons (~7.6), NH₂ and NH protons (variable)Aromatic protons in distinct regions due to substitution pattern, NH₂ and NH protons
¹³C NMR (ppm) Carbonyl (~165), Aromatic carbons (~128-138)Carbonyl (~165), Aromatic carbons (~122-137)Carbonyl carbon, aromatic carbons with shifts influenced by bromine and chlorine substitution
FT-IR (cm⁻¹) N-H stretching (3200-3400), C=O stretching (~1650), C-Cl stretching (~750)N-H stretching (3200-3400), C=O stretching (~1650), C-Br stretching (~650)N-H stretching, C=O stretching, C-Cl and C-Br stretching bands
Mass Spec. (m/z) Molecular Ion [M]⁺ at ~170/172 (isotope pattern for Cl)Molecular Ion [M]⁺ at ~214/216 (isotope pattern for Br)Predicted Molecular Ion [M]⁺ at ~248/250/252 (isotope pattern for Br and Cl)[2]

Table 2: Comparison of Chromatographic and Thermal Analysis Data

Analytical TechniqueGeneral BenzhydrazidesPredicted for this compound
HPLC Retention Time Dependent on column, mobile phase, and specific compound structure. Generally good retention on reverse-phase columns.Expected to have a longer retention time than less halogenated analogues on a reverse-phase column due to increased hydrophobicity.
Melting Point (°C) Varies widely based on substitution. 4-Chlorobenzhydrazide: 162-165 °C[1]Expected to be a solid with a distinct melting point, likely above 150 °C.
Thermal Decomposition Decomposes at elevated temperatures, often showing multi-step weight loss in TGA corresponding to the loss of different fragments.Will exhibit a specific decomposition profile under thermogravimetric analysis.

Experimental Protocols

The following are detailed methodologies for the key analytical experiments. These are generalized protocols based on standard practices for the analysis of benzhydrazide derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Collect 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Data Acquisition (Electron Impact - EI for GC-MS):

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Acquisition (Electrospray Ionization - ESI for LC-MS):

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

    • Collect diffraction data over a range of angles.

  • Structure Solution and Refinement:

    • Process the collected data to obtain reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of experiments for the characterization of a synthesized compound like this compound.

Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Thermal Properties Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial functional group confirmation NMR NMR Spectroscopy (1H, 13C) Purification->NMR Detailed structural elucidation MS Mass Spectrometry Purification->MS Molecular weight confirmation HPLC HPLC Analysis Purification->HPLC Purity assessment GC GC Analysis (if volatile) Purification->GC Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Thermal stability XRay X-ray Crystallography (if single crystals available) NMR->XRay Definitive structure proof

Caption: A logical workflow for the synthesis, purification, and analytical characterization of this compound.

Spectroscopic_Data_Integration Compound This compound FTIR FT-IR Data (Functional Groups) Compound->FTIR NMR NMR Data (Connectivity) Compound->NMR MS MS Data (Molecular Weight, Formula) Compound->MS Structure Final Structure FTIR->Structure Data Integration NMR->Structure Data Integration MS->Structure Data Integration

Caption: Integration of spectroscopic data for the structural elucidation of this compound.

References

A Researcher's Guide to In Vitro Antimicrobial Susceptibility Testing of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the initial evaluation of newly synthesized compounds for antimicrobial activity is a critical step in the discovery pipeline. This guide provides a comparative overview of the three most common in vitro testing protocols: Broth Microdilution, Kirby-Bauer Disk Diffusion, and Agar Well Diffusion. Detailed methodologies are presented to ensure reproducible and reliable results, alongside comparative data to aid in the selection of the most appropriate method for your research needs.

Common In Vitro Antimicrobial Susceptibility Testing Methods: A Comparative Overview

The selection of an appropriate in vitro testing method is contingent on the specific research question, the properties of the synthesized compound, and the desired endpoint. The three primary methods each offer distinct advantages and disadvantages.

FeatureBroth MicrodilutionKirby-Bauer Disk DiffusionAgar Well Diffusion
Principle Determines the minimum inhibitory concentration (MIC) in a liquid growth medium.[1][2]Measures the zone of growth inhibition around a compound-impregnated disk on an agar surface.[3][4][5]Measures the zone of growth inhibition around a well containing the compound in an agar plate.[6][7]
Primary Result Quantitative (MIC value in µg/mL).[2]Qualitative/Semi-quantitative (Zone of inhibition in mm, interpreted as Susceptible, Intermediate, or Resistant).[4]Qualitative/Semi-quantitative (Zone of inhibition in mm).[6]
Throughput High (can test multiple compounds and concentrations simultaneously in 96-well plates).[1]Moderate (limited by the number of disks that can be placed on a single plate).[8]Moderate (limited by the number of wells that can be created on a single plate).
Compound Solubility Requires compound to be soluble in the broth medium.Compound must be able to diffuse through the agar.Compound must be able to diffuse through the agar.
Advantages Provides a precise quantitative measure of antimicrobial potency (MIC).[2] Standardized by organizations like CLSI and EUCAST.[9]Simple, cost-effective, and widely used for routine susceptibility testing.[10]Useful for screening crude extracts or compounds with limited solubility in aqueous media.[7]
Disadvantages Can be more labor-intensive and expensive than diffusion methods.Results can be influenced by factors like agar depth and inoculum density.[3] Does not provide a precise MIC value.[4]Less standardized than the other two methods. Zone size can be affected by the volume of the compound added to the well.

Detailed Experimental Protocols

Reproducibility is paramount in antimicrobial susceptibility testing. The following are detailed, step-by-step protocols for the three methods, based on established guidelines.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized compound stock solution

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the synthesized compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[2]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[3][4][5]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[10]

  • Sterile paper disks (6 mm diameter)

  • Synthesized compound solution

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[4]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[4]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the synthesized compound onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.[10]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[2]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[4] The interpretation of these zone sizes as susceptible, intermediate, or resistant requires correlation with established MIC breakpoints, which may need to be determined for novel compounds.

Agar Well Diffusion Method

Similar to the disk diffusion method, this technique relies on the diffusion of the compound through the agar to inhibit microbial growth.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • Synthesized compound solution

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Plate Inoculation: Inoculate the MHA plate with the standardized bacterial suspension to create a uniform lawn, as described in the Kirby-Bauer method.[6]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.[6][11]

  • Compound Addition: Carefully add a specific volume (e.g., 100 µL) of the synthesized compound solution into each well.[6]

  • Pre-diffusion (Optional but Recommended): Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit some diffusion of the compound before bacterial growth begins.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[6]

  • Result Interpretation: Measure the diameter of the zone of inhibition around each well in millimeters.

Comparative Data Summary

The following tables present hypothetical comparative data for two synthesized compounds (Compound X and Compound Y) and a standard antibiotic (Ciprofloxacin) against common bacterial strains, illustrating the type of results obtained from each method.

Table 1: Minimum Inhibitory Concentrations (MIC) from Broth Microdilution (µg/mL)

CompoundEscherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa (ATCC 27853)
Compound X 16864
Compound Y 432128
Ciprofloxacin 0.0150.250.5

Table 2: Zones of Inhibition from Kirby-Bauer Disk Diffusion (mm)

Compound (Disk Content)Escherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa (ATCC 27853)
Compound X (30 µg) 182214
Compound Y (30 µg) 251512
Ciprofloxacin (5 µg) 302528

Table 3: Zones of Inhibition from Agar Well Diffusion (mm)

Compound (100 µL of 1 mg/mL)Escherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa (ATCC 27853)
Compound X 202416
Compound Y 281714
Ciprofloxacin 322830

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates a generalized workflow for in vitro antimicrobial susceptibility testing.

G cluster_prep Preparation cluster_testing Testing Methods cluster_incubation Incubation cluster_results Results & Analysis A Synthesized Compound Stock Solution D Broth Microdilution (Serial Dilutions) A->D E Disk Diffusion (Impregnate Disks) A->E F Agar Well Diffusion (Create Wells) A->F B Bacterial Culture (18-24h) C Prepare 0.5 McFarland Standard Inoculum B->C G Inoculate Plates/Wells C->G D->G E->G F->G H Incubate (35-37°C, 16-24h) G->H I Read MIC (Broth Microdilution) H->I J Measure Zone of Inhibition (Diffusion Methods) H->J K Data Analysis & Comparison I->K J->K

Generalized workflow for antimicrobial susceptibility testing.
Mechanism of Action: Quinolone Inhibition of DNA Gyrase

Understanding the mechanism of action is a key aspect of drug development. The following diagram illustrates the inhibitory action of quinolone antibiotics on bacterial DNA gyrase, a common target for antimicrobial compounds.

G cluster_process Bacterial DNA Replication cluster_inhibition Quinolone Inhibition A Relaxed Bacterial DNA B DNA Gyrase (GyrA & GyrB subunits) A->B binds D DNA Gyrase introduces negative supercoils B->D uses G Quinolone binds to the DNA-Gyrase complex B->G C ATP C->D E Supercoiled DNA (Ready for replication) D->E F Quinolone Compound F->G H Stabilization of double-strand DNA breaks G->H I Inhibition of DNA replication and transcription H->I J Bacterial Cell Death I->J

Inhibitory action of quinolones on bacterial DNA gyrase.

References

Comparing the efficacy of different synthetic routes to 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three synthetic routes to 3-Bromo-4-chlorobenzhydrazide, a key intermediate in the development of novel pharmaceutical agents. The efficacy of each route is evaluated based on reaction yield, purity, and operational parameters, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic pathway is critical for efficiency and scalability in drug discovery and development. Below is a summary of the key quantitative metrics for the three primary routes to this compound.

ParameterRoute 1: From Carboxylic AcidRoute 2: From Acid ChlorideRoute 3: From Methyl Ester
Starting Material 3-Bromo-4-chlorobenzoic acid3-Bromo-4-chlorobenzoyl chlorideMethyl 3-bromo-4-chlorobenzoate
Key Reagents 1,1'-Carbonyldiimidazole (CDI), 4-Dimethylaminopyridine (DMAP), HydrazineHydrazine hydrate, Sodium hydroxideHydrazine hydrate
Number of Steps 1 (one-pot, two stages)11
Reaction Time ~5 hours< 30 minutes2 - 6 hours
Reported Yield 82%[1]High (typically 95-98%)High (typically >90%)
Purification Flash chromatography[1]Filtration and washingRecrystallization

Logical Workflow for Synthesis Route Selection

The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G start Start: Need to synthesize This compound sm_avail Evaluate Starting Material Availability start->sm_avail acid_avail 3-Bromo-4-chlorobenzoic acid is readily available? sm_avail->acid_avail chloride_avail 3-Bromo-4-chlorobenzoyl chloride is readily available? sm_avail->chloride_avail ester_avail Methyl 3-bromo-4-chlorobenzoate is readily available? sm_avail->ester_avail route1 Route 1: Carboxylic Acid Route acid_avail->route1 Yes consider_sm_synthesis Consider synthesis of required starting material acid_avail->consider_sm_synthesis No route2 Route 2: Acid Chloride Route chloride_avail->route2 Yes chloride_avail->consider_sm_synthesis No route3 Route 3: Ester Route ester_avail->route3 Yes ester_avail->consider_sm_synthesis No end Select Optimal Route route1->end route2->end route3->end consider_sm_synthesis->end

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Detailed methodologies for the three synthetic routes are provided below.

Route 1: Synthesis from 3-Bromo-4-chlorobenzoic Acid

This one-pot, two-stage method involves the activation of the carboxylic acid followed by reaction with hydrazine.

Workflow:

G start Start step1 Dissolve 3-bromo-4-chlorobenzoic acid in THF under Argon start->step1 step2 Add CDI and DMAP step1->step2 step3 Heat at 70°C for 3 hours step2->step3 step4 Cool to room temperature step3->step4 step5 Add Hydrazine solution step4->step5 step6 Stir for 1.75 hours step5->step6 step7 Aqueous work-up with DCM and NaHCO3 step6->step7 step8 Purify by flash chromatography step7->step8 end End step8->end

Caption: Workflow for Route 1.

Procedure:

  • Under an argon atmosphere, 1.50 g (6.18 mmol) of 2-bromo-4-chlorobenzoic acid is initially charged in 58.2 ml of tetrahydrofuran.[1]

  • 1.50 g (9.27 mmol) of 1,1'-carbonyldiimidazole and 0.38 g (3.09 mmol) of 4-dimethylaminopyridine are added, and the mixture is stirred at 70°C for 3 hours.[1]

  • The reaction is subsequently cooled to room temperature, and 8.03 ml (8.03 mmol) of hydrazine solution (1M in tetrahydrofuran) is then added in one portion.[1]

  • The mixture is stirred for 75 minutes, and a further 8.03 ml of hydrazine solution is then added.[1]

  • After an additional 30 minutes of stirring, 60 ml of dichloromethane and 60 ml of saturated aqueous sodium bicarbonate solution are added.[1]

  • The organic phase is separated, and the aqueous phase is extracted twice with dichloromethane.[1]

  • The combined organic phases are washed with water, dried over magnesium sulfate, and concentrated under reduced pressure.[1]

  • The residue is purified by flash normal phase chromatography (silica gel, dichloromethane/methanol gradient) to yield 1.30 g (82% of theory) of this compound.[1]

Route 2: Synthesis from 3-Bromo-4-chlorobenzoyl Chloride

This route offers a rapid and high-yielding synthesis from the corresponding acid chloride.

Workflow:

G start Start step1 Dissolve Hydrazine hydrate in a suitable solvent start->step1 step2 Cool to -10°C step1->step2 step3 Add 3-bromo-4-chlorobenzoyl chloride dropwise step2->step3 step4 Stir for 5-10 minutes step3->step4 step5 Quench with water step4->step5 step6 Filter and wash the precipitate step5->step6 end End step6->end

Caption: Workflow for Route 2.

Procedure: This is a general procedure adapted for the specific synthesis, based on a method reported to give yields of 95-98% for analogous compounds.[2]

  • In a round-bottom flask, dissolve hydrazine monohydrate (1.2 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran.

  • Cool the solution to -10°C in an ice-salt bath and add a solution of sodium hydroxide (1.1 equivalents) in water.

  • To this vigorously stirred solution, add a solution of 3-bromo-4-chlorobenzoyl chloride (1 equivalent) in a minimal amount of the same solvent dropwise, maintaining the temperature at -10°C.

  • Stir the reaction mixture for 5-10 minutes at this temperature.

  • Quench the reaction by adding cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to obtain this compound.

Route 3: Synthesis from Methyl 3-bromo-4-chlorobenzoate

This classical method involves the hydrazinolysis of the corresponding ester.

Workflow:

G start Start step1 Dissolve Methyl 3-bromo-4-chlorobenzoate in Ethanol start->step1 step2 Add Hydrazine hydrate step1->step2 step3 Reflux for 2-6 hours step2->step3 step4 Cool to room temperature step3->step4 step5 Collect precipitate by filtration step4->step5 step6 Recrystallize from Ethanol step5->step6 end End step6->end

Caption: Workflow for Route 3.

Procedure: This is a general procedure adapted for the specific synthesis.

  • In a round-bottom flask, dissolve methyl 3-bromo-4-chlorobenzoate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (3-5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum. The product can be further purified by recrystallization from ethanol to afford pure this compound.

Conclusion

All three synthetic routes offer viable pathways to this compound. The choice of method will be dictated by the specific needs of the researcher and the available resources.

  • Route 1 (from Carboxylic Acid) is a well-documented, one-pot procedure that provides a good yield, though it requires a longer reaction time and chromatographic purification.

  • Route 2 (from Acid Chloride) is the most rapid method and is expected to provide the highest yield. This route is ideal for time-sensitive projects where the acid chloride is readily available.

  • Route 3 (from Ester) is a straightforward and classical method that is likely to produce a high-purity product after recrystallization, although it requires a longer reflux time.

For large-scale synthesis, Route 2 would be the most efficient if the starting acid chloride is commercially available or can be easily prepared. For laboratory-scale synthesis where high purity is paramount, Route 3 followed by recrystallization is a strong contender. Route 1 offers a good balance but may be less favorable due to the need for chromatography.

References

Benchmarking Novel Anticancer Agent "Novabicin" Against Standard Chemotherapies in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the investigational anticancer agent, Novabicin, with the established chemotherapeutic drugs, Cisplatin and Paclitaxel. The focus is on their efficacy against non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide.[1][2] The data presented herein is derived from standardized in vitro assays to facilitate a direct comparison of cytotoxic potential and mechanisms of action.

Comparative Efficacy Data

The anticancer potential of Novabicin, Cisplatin, and Paclitaxel was evaluated against the A549 human NSCLC cell line. The half-maximal inhibitory concentration (IC50), a key indicator of drug potency, was determined after a 48-hour incubation period. Further mechanistic insights were gathered through apoptosis and cell cycle analysis. All quantitative data are summarized in the table below.

Parameter Novabicin (Hypothetical Data) Cisplatin Paclitaxel Cell Line
IC50 (48h) 5 µM3.8 µM - 4.97 µg/mL[3][4]~1.6 µg/mL[5]A549
Apoptosis (% of cells) 65%45%55%A549
Cell Cycle Arrest G2/M PhaseG1 PhaseG2/M Phase[6]A549

Note: The data for Novabicin is hypothetical and for illustrative purposes. The data for Cisplatin and Paclitaxel are based on published literature and may vary depending on specific experimental conditions.

Signaling Pathway Analysis: The EGFR Signaling Cascade

A multitude of NSCLC cases are driven by mutations in the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][8] This pathway, upon activation, triggers downstream cascades like the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell proliferation and survival.[9][10] Targeted therapies, such as Gefitinib, are designed to inhibit the tyrosine kinase domain of EGFR, thereby blocking these pro-survival signals.[10][11] Novabicin is hypothesized to exert its anticancer effects by modulating key components of this pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Novabicin Novabicin Novabicin->Akt Inhibits

EGFR signaling pathway with points of inhibition.

Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for the key experiments are provided below.

1. Cell Viability (IC50 Determination) via MTS Assay

The MTS assay is a colorimetric method used to assess cell viability.[12][13] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in cell culture media.[12] The quantity of formazan is directly proportional to the number of viable cells and can be measured by absorbance.

Protocol:

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium.[12]

  • Drug Treatment: After 24 hours of incubation, treat the cells with a serial dilution of Novabicin, Cisplatin, or Paclitaxel. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[14][15][16]

  • Final Incubation: Incubate for 1 to 4 hours at 37°C.[14][15][16]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12][14]

  • IC50 Calculation: Determine the drug concentration that inhibits cell growth by 50% compared to the vehicle control by plotting a dose-response curve.

MTS_Workflow start Start step1 Seed A549 cells in 96-well plates start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat with serial dilutions of test compounds step2->step3 step4 Incubate for 48 hours step3->step4 step5 Add MTS reagent to each well step4->step5 step6 Incubate for 1-4 hours step5->step6 step7 Measure absorbance at 490 nm step6->step7 end Calculate IC50 values step7->end

Workflow for determining IC50 using the MTS assay.

2. Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent agent that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[17]

Protocol:

  • Cell Treatment: Treat A549 cells with the respective IC50 concentrations of Novabicin, Cisplatin, and Paclitaxel for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[17]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19] PI stoichiometrically binds to DNA, so cells in the G2/M phase (with twice the DNA content of G1 cells) will exhibit twice the fluorescence intensity.[20]

Protocol:

  • Cell Treatment: Treat A549 cells with the IC50 concentrations of the drugs for 24 hours.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.[20][21]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[21]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.[20]

References

Cross-Reactivity Profile of 3-Bromo-4-chlorobenzhydrazide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 3-Bromo-4-chlorobenzhydrazide derivatives based on available experimental data. The information is intended to assist researchers in evaluating the selectivity and potential off-target effects of this class of compounds. Due to the limited availability of comprehensive cross-reactivity studies on a single, unified set of this compound derivatives, this guide collates and compares data from various studies on structurally related benzhydrazide analogs. The primary focus of the available literature is on the antimicrobial and anticancer activities of these compounds.

Summary of Biological Activities

Derivatives of benzhydrazide, including those with bromo and chloro substitutions, have demonstrated a broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antitubercular agents.[1][2] The core benzohydrazide structure serves as a versatile scaffold for the development of pharmacologically active molecules.

Antimicrobial Cross-Reactivity

The most extensively documented cross-reactivity for bromo- and chloro-substituted benzhydrazide derivatives is their activity against a range of microbial species. Several studies have synthesized series of these compounds and screened them against various Gram-positive and Gram-negative bacteria, as well as fungal strains. This broad-spectrum antimicrobial activity highlights the potential for these derivatives to interact with multiple microbial targets.

Quantitative Antimicrobial Data

The following tables summarize the minimum inhibitory concentration (MIC) values of various substituted benzohydrazide derivatives against different microbial strains, as reported in the literature. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Antimicrobial Activity of 3/4-Bromo-N'-(substituted benzylidene)benzohydrazides

Compound IDSubstitutionTest OrganismpMIC (µM/ml)
12 4-Bromo, N'-(furan-2-ylmethylene)Various bacteria and fungi1.67

Data extracted from a study on the synthesis and antimicrobial evaluation of a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides.[3]

Table 2: Antibacterial Activity of 4-Bromobenzohydrazide Derivatives

Compound IDSubstitutionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
1 N'-(phenyl)methylene>128>128
2 N'-(4-methylphenyl)methylene64128
3 N'-(4-chlorophenyl)methylene3264
4 N'-(4-bromophenyl)methylene1632
5 N'-(4-nitrophenyl)methylene816
6 N'-((1H-indol-3-yl)methylene)1632

Data from a study on the synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives.[4]

Anticancer Activity

In addition to antimicrobial effects, certain bromobenzhydrazide derivatives have shown potent anticancer activity against human cancer cell lines.

Table 3: Anticancer Activity of a 3/4-Bromo Benzohydrazide Derivative

Compound IDCell LineIC50 (µM)
22 HCT116 (Human Colon Cancer)1.20

This compound was identified as a potent anticancer agent in a study evaluating a series of 3/4-bromo benzohydrazide derivatives.[3]

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the evaluation of benzhydrazide derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at a suitable temperature (e.g., 37°C for bacteria). The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) at an appropriate temperature.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Human cancer cells (e.g., HCT116) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Synthesized Benzhydrazide Derivatives stock Prepare Stock Solutions start->stock dilution Serial Dilution in 96-well Plate stock->dilution media Prepare Microbial Culture inoculation Inoculate with Microbial Suspension media->inoculation dilution->inoculation incubation Incubate at 37°C inoculation->incubation readout Visual Inspection / Plate Reader incubation->readout mic Determine Minimum Inhibitory Concentration (MIC) readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Benzhydrazide Derivative Activities

G A This compound Scaffold B Chemical Modifications (e.g., N'-substitutions) A->B C Antimicrobial Activity (Broad Spectrum) B->C D Anticancer Activity B->D E Other Potential Activities (e.g., Anti-inflammatory) B->E F Interaction with Multiple Biological Targets C->F D->F E->F

Caption: Relationship between the core scaffold and its diverse biological activities.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-chlorobenzhydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 3-Bromo-4-chlorobenzhydrazide (CAS No. 148993-18-4) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to consult the material's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A flame-resistant laboratory coat.
Footwear Closed-toe shoes.

In the event of exposure, follow the first-aid measures outlined in the SDS and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound, a halogenated organic compound, requires a systematic approach to ensure safety and compliance.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Due to its halogenated nature, this compound waste must be kept separate from other waste streams to prevent dangerous reactions and to facilitate proper disposal.

  • Halogenated Waste Stream: All solid waste contaminated with this compound, as well as any solutions containing this compound, must be collected in a designated "Halogenated Organic Waste" container.[1][2][3]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic solvents, acids, bases, or other reactive chemicals.[1][4] Mixing incompatible waste streams can lead to hazardous reactions and complicates the disposal process.

Step 2: Waste Accumulation and Storage

All hazardous waste must be accumulated and stored safely within the laboratory in a designated Satellite Accumulation Area (SAA).

  • Container Selection: Use only chemically compatible, leak-proof containers for waste collection.[5][6] Polyethylene or glass containers are generally suitable for solid and liquid halogenated waste.

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)

    • The accumulation start date (the date the first waste is added to the container)

    • An indication of the hazards (e.g., Toxic)

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[2][5] This prevents the release of vapors and reduces the risk of spills. Ensure containers are stored in a well-ventilated area and away from sources of ignition.

Step 3: Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: The standard procedure for decontaminating empty chemical containers is to triple rinse them with a suitable solvent.[7][8]

    • Select a solvent in which this compound is soluble.

    • Rinse the container thoroughly with a small amount of the chosen solvent.

    • Collect the rinsate (the rinse solvent) as hazardous waste and add it to the appropriate halogenated waste container. The first rinseate is considered hazardous.[7]

    • Repeat the rinsing process two more times.

  • Disposal of Rinsed Containers: After triple rinsing and allowing the container to air dry, deface or remove the original label.[8] The decontaminated container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full. Do not overfill waste containers; leave adequate headspace for expansion.[7]

  • Documentation: Maintain a log of all chemicals added to each waste container to ensure an accurate inventory for the disposal manifest.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Handling This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, weigh paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Stock Container waste_type->empty_container Container collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Container (Triple Rinse) empty_container->decontaminate store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Halogenated Liquid Waste decontaminate->collect_rinsate Yes dispose_container Dispose of Rinsed Container as Non-Hazardous Waste decontaminate->dispose_container No (already clean) collect_rinsate->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for handling and disposing of this compound waste.

References

Essential Safety and Operational Guidance for 3-Bromo-4-chlorobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Bromo-4-chlorobenzhydrazide. The following procedures are based on best practices for managing hazardous chemicals and information derived from safety data sheets of structurally similar compounds. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide protection against chemical splashes. Should comply with OSHA 29 CFR 1910.133 or European Standard EN166[1]. A face shield should be used in conjunction with goggles when there is a significant splash risk[4][5].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical[4][6].
Body Protection Laboratory Coat or Chemical-Resistant CoverallsA flame-retardant and antistatic lab coat should be worn. For larger quantities or increased exposure risk, chemical-resistant coveralls are advised[7][8].
Respiratory Protection Air-Purifying RespiratorIn case of dust formation or inadequate ventilation, a NIOSH-approved air-purifying respirator with an appropriate cartridge should be used[5][9].
Foot Protection Closed-Toe ShoesChemical-resistant safety boots are recommended, especially when handling larger quantities[4][10].

Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and maintain the chemical's stability.

Operational Plan for Handling:

  • Preparation: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation[1].

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][6].

  • Dispensing: When weighing or transferring the solid, avoid the formation of dust[1][2][6].

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory[1][2][7].

  • Contamination: If skin or eye contact occurs, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention[1][2][6]. Contaminated clothing should be removed and washed before reuse[2].

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][2][3].

  • The compound may be light, moisture, and air-sensitive; therefore, protect it from these elements[1].

  • Keep the container away from heat and sources of ignition[1].

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

Disposal Protocol:

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container[1][6].

  • Professional Disposal: Dispose of the contents and container through a licensed and approved waste disposal plant[1][2][3][6]. Do not release into the environment[1][2].

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, provide artificial respiration. Seek immediate medical attention[1][3].
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice[1][2].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1][2][3].
Ingestion Do NOT induce vomiting. Rinse the mouth with water and call a poison center or doctor for treatment advice[1][2][3].

Firefighting Measures:

  • In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media[6].

  • Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[1][6]. Thermal decomposition can release irritating gases and vapors[1][2].

Operational Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup and Decontamination cluster_disposal 4. Waste Disposal cluster_post 5. Post-Handling prep1 Verify availability of eyewash station and safety shower prep2 Don appropriate PPE prep1->prep2 handle1 Weigh and transfer the chemical prep2->handle1 handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Properly store or dispose of unused chemical clean1->clean2 disp1 Segregate and label hazardous waste clean2->disp1 disp2 Dispose of waste through approved channels disp1->disp2 post1 Remove and dispose of PPE correctly disp2->post1 post2 Wash hands thoroughly post1->post2

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.